GSK1324726A
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3/c1-15-13-23(27-21-10-8-20(26)9-11-21)22-14-19(7-12-24(22)28(15)16(2)29)17-3-5-18(6-4-17)25(30)31/h3-12,14-15,23,27H,13H2,1-2H3,(H,30,31)/t15-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWSUKOIROHXAP-NPMXOYFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of GSK1324726A in Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1324726A, also known as I-BET726, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. These proteins, comprising BRD2, BRD3, and BRD4, are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby playing a pivotal role in the regulation of gene transcription. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound effectively displaces these proteins from chromatin, leading to the modulation of gene expression. This guide provides an in-depth overview of the mechanism of action of this compound, its impact on key signaling pathways including NF-κB and its interplay with nuclear receptors, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of BET Proteins
This compound functions as a competitive inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4), which are essential for the transcription of a variety of genes involved in cell proliferation, inflammation, and cancer.[1][2] BET proteins act as scaffolds, recruiting transcriptional machinery to specific gene promoters and enhancers.[3][4] this compound mimics the structure of acetylated lysine, thereby binding to the bromodomains of BET proteins and preventing their association with acetylated histones and transcription factors on the chromatin.[5] This displacement leads to a downstream suppression of the expression of key oncogenes such as MYC and anti-apoptotic genes like BCL2.[6]
Quantitative Data: Potency and Selectivity
This compound exhibits high affinity for the bromodomains of BRD2, BRD3, and BRD4, as demonstrated by its low half-maximal inhibitory concentrations (IC50).
| Target Protein | IC50 (nM) |
| BRD2 | 41[2][3][6][7][8] |
| BRD3 | 31[2][3][6][7][8] |
| BRD4 | 22[2][3][6][7][8] |
Interplay with Key Signaling Pathways
Attenuation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and is implicated in various diseases, including cancer.[9] BET proteins, particularly BRD4, are key coactivators for NF-κB-mediated transcription.[10][11] BRD4 binds to acetylated RelA, a subunit of the NF-κB complex, and recruits the positive transcription elongation factor b (P-TEFb) to the promoters of pro-inflammatory genes, thereby stimulating their transcription.[9][11] By inhibiting BRD4, this compound prevents the recruitment of the transcriptional machinery necessary for the expression of NF-κB target genes, resulting in a potent anti-inflammatory effect.[9][10]
Crosstalk with Nuclear Receptor Signaling
Nuclear receptors are a class of transcription factors that are activated by ligands such as steroid hormones and lipids, and they play critical roles in metabolism and development.[12][13] Recent studies have indicated a potential for crosstalk between BET inhibitors and nuclear receptor signaling pathways. For instance, the BET inhibitor JQ1 has been shown to directly activate the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes like CYP3A4.[7][14] While this represents a bromodomain-independent mechanism, it highlights a potential for off-target effects and complex regulatory interactions.
Furthermore, this compound is known to up-regulate the expression of Apolipoprotein A1 (ApoA1), a key component of high-density lipoprotein (HDL).[5] The transcription of the APOA1 gene is regulated by nuclear receptors, including the Retinoid X Receptor (RXR) and the orphan nuclear receptor RORα.[12][15] While the precise mechanism of this compound-mediated ApoA1 up-regulation is still under investigation, it is plausible that the alteration of the chromatin landscape by BET inhibition facilitates the binding and activity of these nuclear receptors at the APOA1 promoter.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding
This biochemical assay is used to determine the binding affinity of this compound to the individual bromodomains of BET proteins.
Principle: The assay measures the disruption of the interaction between a terbium-labeled donor molecule bound to the BET protein and a dye-labeled acetylated histone peptide (acceptor). When the donor and acceptor are in close proximity, FRET occurs. An inhibitor that displaces the acetylated peptide will disrupt FRET.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 3x TR-FRET assay buffer and dilute to 1x with distilled water as needed.[8]
-
Dilute the terbium-labeled donor (e.g., anti-GST antibody if using GST-tagged BET protein) and the dye-labeled acceptor (e.g., biotinylated acetylated histone peptide) 100-fold in 1x TR-FRET assay buffer.[16]
-
Prepare a serial dilution of this compound in the desired concentration range.
-
Dilute the target BET bromodomain protein (e.g., BRD4(BD1)) to the working concentration (e.g., 3 ng/µl) in 1x TR-FRET assay buffer.[17]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µl of the diluted terbium-labeled donor and 5 µl of the diluted dye-labeled acceptor to each well.[16]
-
Add a specific volume of the this compound serial dilutions to the test wells. Add vehicle control (e.g., DMSO) to the positive and negative control wells.
-
Add 5 µl of the diluted BET bromodomain ligand to the "Positive Control" and "Test Inhibitor" wells. For the "Negative Control," add a non-acetylated ligand or buffer.[17]
-
Initiate the reaction by adding the diluted BET bromodomain protein to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes), protected from light.[8][17]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader capable of TR-FRET. Read the terbium-donor emission at ~620 nm and the dye-acceptor emission at ~665 nm.[8][17]
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to identify the genome-wide binding sites of BET proteins and to assess how this compound treatment affects this binding.
Principle: Cells are treated with this compound or a vehicle control. Proteins are cross-linked to DNA, and the chromatin is sheared. An antibody specific to a BET protein (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and sequenced to identify the genomic regions that were bound by the BET protein.
Detailed Protocol (Optimized for cell culture):
-
Cell Treatment and Cross-linking:
-
Culture cells to ~90% confluency. Treat with this compound or vehicle for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest the cells, wash with ice-cold PBS, and pellet by centrifugation.[18]
-
-
Chromatin Preparation:
-
Lyse the cells to isolate the nuclei.
-
Resuspend the nuclear pellet in a sonication buffer.
-
Sonicate the chromatin to shear the DNA into fragments of 200-500 bp. The sonication conditions need to be optimized for each cell type and instrument.[18]
-
Centrifuge to pellet the debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the target BET protein (e.g., anti-BRD4) or a control IgG.
-
Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
-
Elution, Reverse Cross-linking, and DNA Purification:
-
Elute the protein-DNA complexes from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and proteins, respectively.[19]
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Sequence the library using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Compare the peak profiles between this compound-treated and control samples to identify differential binding sites.
-
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that modulates gene transcription through the selective inhibition of BET proteins. Its ability to disrupt the interaction of BET proteins with chromatin leads to the downregulation of key oncogenes and inflammatory mediators. The interplay of this compound with the NF-κB pathway underscores its anti-inflammatory potential, while its effects on genes regulated by nuclear receptors, such as APOA1, highlight its broader impact on cellular metabolism. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other BET inhibitors, facilitating a deeper understanding of their role in gene transcription and their potential for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The discovery of I-BET726 (this compound), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BET Proteins and Nrf2: Studying their Interplay May Offer New Therapeutic Opportunities - Advanced Science News [advancedsciencenews.com]
- 7. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Frontiers | Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia [frontiersin.org]
- 10. Bromodomain Protein Inhibition Protects β-Cells from Cytokine-Induced Death and Dysfunction via Antagonism of NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transcriptional regulation of apolipoprotein A-I gene expression by the nuclear receptor RORalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transcriptional regulation of the apolipoprotein AI gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of apoA-I gene expression: mechanism of action of estrogen and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of GSK1324726A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1324726A, also known as I-BET726, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Its discovery as a tetrahydroquinoline derivative that upregulates apolipoprotein A1 has led to extensive investigation into its therapeutic potential, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols, quantitative data, and visual representations of key biological pathways are presented to support researchers and drug development professionals in their understanding and potential application of this compound.
Discovery and Rationale
This compound was identified through a screening campaign aimed at discovering compounds that upregulate the expression of apolipoprotein A1 (ApoA-1), a key component of high-density lipoprotein (HDL) with anti-inflammatory and atheroprotective properties.[1][2][3] This initial discovery highlighted its potential in cardiovascular disease. However, further investigation revealed its potent inhibitory activity against the BET family of bromodomains, which are crucial epigenetic readers involved in the regulation of gene transcription.[1] This dual activity has positioned this compound as a valuable tool for studying the role of BET proteins in various pathological processes and as a potential therapeutic agent.
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of tetrahydroquinoline derivatives is well-documented.[4][5][6][7] The chemical name for this compound is 4-(1-acetyl-4-((4-chlorophenyl)amino)-2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)benzoic acid.[1] Based on analogous syntheses, a plausible synthetic route is outlined below.
Figure 1: Plausible Synthetic Scheme for this compound.
Mechanism of Action
This compound functions as a competitive inhibitor of the BET family of proteins, which includes BRD2, BRD3, and BRD4.[8] These proteins contain two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers.
By binding to the acetyl-lysine binding pockets of BET bromodomains, this compound displaces BET proteins from chromatin, leading to the suppression of target gene transcription.[9][10] This mechanism is particularly effective in diseases where transcriptional programs are dysregulated, such as cancer.
Figure 2: Mechanism of BET Inhibition by this compound.
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Binding Affinity of this compound for BET Bromodomains [8][11][12]
| Target Protein | IC50 (nM) |
| BRD2 | 41 |
| BRD3 | 31 |
| BRD4 | 22 |
Table 2: In Vivo Efficacy of this compound in Neuroblastoma Xenograft Models [12]
| Xenograft Model | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) |
| SK-N-AS | 15 | 58 |
| CHP-212 | 15 | 82 |
Key Signaling Pathways Affected
This compound has been shown to modulate several critical signaling pathways implicated in cancer and inflammation.
MYCN and BCL2 Suppression in Neuroblastoma
In neuroblastoma, this compound directly suppresses the transcription of the oncogene MYCN and the anti-apoptotic gene BCL2.[9][10][13][14] This dual effect contributes to its potent anti-tumor activity in this pediatric cancer.
Figure 3: Suppression of MYCN and BCL2 by this compound.
Modulation of the NF-κB Pathway
This compound can also modulate the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[15][16][17] BRD4 has been shown to interact with the acetylated RelA subunit of NF-κB, promoting its transcriptional activity. By inhibiting BRD4, this compound can suppress the expression of NF-κB target genes.
Figure 4: Modulation of NF-κB Pathway by this compound.
Detailed Experimental Protocols
In Vitro BET Bromodomain Binding Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of this compound to BET bromodomains.
Figure 5: Workflow for TR-FRET Binding Assay.
Materials:
-
This compound
-
Recombinant BRD2, BRD3, and BRD4 proteins (containing both bromodomains)
-
Biotinylated histone H4 peptide (acetylated)
-
Europium-labeled anti-GST antibody (or other suitable donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the assay components in the following order:
-
This compound or vehicle control.
-
A pre-mixed solution of the respective BET protein and the biotinylated histone H4 peptide.
-
A pre-mixed solution of the Europium-labeled antibody and the streptavidin-conjugated acceptor.
-
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.
-
Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Growth Inhibition Assay
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-AS, CHP-212)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well clear or white-walled plates
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the log of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Neuroblastoma Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of neuroblastoma.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Neuroblastoma cells (e.g., SK-N-AS, CHP-212)
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of neuroblastoma cells (typically 1-10 million cells in saline or with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 15 mg/kg) or vehicle control orally, once daily.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for MYCN and BCL2 expression).
Conclusion
This compound is a well-characterized and potent inhibitor of the BET family of bromodomains with significant preclinical activity in models of cancer and inflammation. Its ability to modulate key oncogenic and inflammatory signaling pathways through epigenetic mechanisms makes it a valuable research tool and a promising therapeutic candidate. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers interested in further exploring the biological activities and therapeutic potential of this compound. Further investigation into its clinical efficacy and safety is warranted.
References
- 1. The discovery of I-BET726 (this compound), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Analysis Identifying Drugs That Regulate Apolipoprotein A-I Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inducing apolipoprotein A-I synthesis to reduce cardiovascular risk: from ASSERT to SUSTAIN and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new tetrahydroquinolines derivatives as CETP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 8. selleckchem.com [selleckchem.com]
- 9. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models | PLOS One [journals.plos.org]
- 15. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB signaling activation via increases in BRD2 and BRD4 confers resistance to the bromodomain inhibitor I-BET151 in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK1324726A in Neuroblastoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, remains a significant clinical challenge, particularly in high-risk, MYCN-amplified cases. Emerging therapeutic strategies have focused on epigenetic regulators, with Bromodomain and Extra-Terminal (BET) domain proteins representing a promising target. This technical guide provides an in-depth overview of the preclinical research on GSK1324726A (also known as I-BET726), a potent and selective small molecule inhibitor of the BET family of proteins, in the context of neuroblastoma. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways involved in the mechanism of action of this compound.
Introduction to this compound
This compound is a novel tetrahydroquinoline-based inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4)[1][2]. These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers. In many cancers, including neuroblastoma, BET proteins play a critical role in sustaining the expression of key oncogenes such as MYCN. This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and leading to the downregulation of target gene transcription[3][4].
Mechanism of Action in Neuroblastoma
The primary mechanism by which this compound exerts its anti-tumor effects in neuroblastoma is through the transcriptional repression of the master oncogene MYCN and the anti-apoptotic factor BCL2.[5]
Signaling Pathway of this compound in Neuroblastoma:
Caption: Mechanism of action of this compound in neuroblastoma.
Resistance Pathways:
Research has indicated that resistance to BET inhibitors in neuroblastoma can arise through the activation of the PI3K/AKT signaling pathway.[3][6][7] This can occur through the upregulation of receptor tyrosine kinases (RTKs) or the loss of the tumor suppressor PTEN.[6]
Caption: PI3K/AKT pathway-mediated resistance to BET inhibitors.
Preclinical Efficacy Data
In Vitro Activity
This compound demonstrates potent growth inhibition and cytotoxicity across a panel of neuroblastoma cell lines, irrespective of their MYCN amplification status.[5]
| Cell Line | MYCN Status | gIC50 (nM)[8] |
| LA-N-1 | Amplified | ~50 |
| Kelly | Amplified | ~75 |
| LA1-55n | Amplified | ~100 |
| BE(2)-M17 | Amplified | ~75 |
| BE(2)-C | Amplified | ~75 |
| KanTS | Amplified | ~100 |
| IMR32 | Amplified | ~100 |
| LA-N-2 | Amplified | ~75 |
| SK-N-SH | Non-amplified | ~50 |
| SK-N-BE(2) | Non-amplified | ~75 |
| CHP-134 | Non-amplified | ~75 |
| SK-N-AS | Non-amplified | ~100 |
| SH-SY5Y | Non-amplified | ~100 |
| SK-N-FI | Non-amplified | ~100 |
| CHP-212 | Amplified | ~75 |
| LA1-5s | Non-amplified | ~75 |
| SK-N-DZ | Amplified | ~75 |
gIC50: The concentration of inhibitor that results in 50% growth inhibition.
In Vivo Activity
Oral administration of this compound leads to significant tumor growth inhibition in mouse xenograft models of human neuroblastoma.[5]
| Xenograft Model | MYCN Status | Dose (mg/kg, p.o., qd) | Tumor Growth Inhibition (TGI) | Reference |
| SK-N-AS | Non-amplified | 15 | 58% on Day 14 | [5][8] |
| CHP-212 | Amplified | 15 | 82% on Day 42 | [5][8] |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is a representative method for assessing the effect of this compound on the viability of neuroblastoma cell lines.
Caption: Workflow for a cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate neuroblastoma cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Treatment Incubation: Incubate the cells with the compound for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting
This protocol outlines the general steps for detecting changes in MYCN and BCL2 protein levels following treatment with this compound.
Detailed Steps:
-
Cell Lysis: Treat neuroblastoma cells with this compound for the desired time (e.g., 24-48 hours). Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MYCN, BCL2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Chromatin Immunoprecipitation (ChIP)
This protocol provides a general framework for assessing the binding of BRD4 to the MYCN promoter.
Detailed Steps:
-
Cross-linking: Treat neuroblastoma cells with this compound or vehicle. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody against BRD4 or a control IgG.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the MYCN promoter region to quantify the amount of immunoprecipitated DNA.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Caption: Workflow for an in vivo xenograft study.
Detailed Steps:
-
Cell Implantation: Subcutaneously inject a suspension of human neuroblastoma cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., once daily). The control group receives the vehicle.
-
Monitoring: Monitor tumor volume (calculated as (length x width²)/2) and body weight regularly.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement (e.g., Western blotting for MYCN and BCL2).
Clinical Development Landscape
As of late 2025, there are no publicly listed clinical trials specifically investigating this compound for the treatment of neuroblastoma. However, several other BET inhibitors are in clinical development for various pediatric cancers, including neuroblastoma. These trials are generally in the early phases (Phase I/II) and are focused on determining the safety, tolerability, and preliminary efficacy of this class of drugs in children. The insights gained from these studies will be crucial for informing the potential future clinical development of this compound or other next-generation BET inhibitors for neuroblastoma.
Conclusion
This compound has demonstrated significant preclinical activity in a range of neuroblastoma models. Its mechanism of action, centered on the downregulation of the key oncogenic drivers MYCN and BCL2, provides a strong rationale for its therapeutic potential. The data summarized in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of neuroblastoma and drug development professionals exploring epigenetic therapies. Further investigation into overcoming potential resistance mechanisms and the careful design of clinical trials will be critical to realizing the full therapeutic promise of BET inhibitors like this compound for children with neuroblastoma.
References
- 1. The discovery of I-BET726 (this compound), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting bromodomain and extra-terminal proteins to inhibit neuroblastoma tumorigenesis through regulating MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Bcl-2 family dynamics define therapy response and resistance in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models | PLOS One [journals.plos.org]
- 6. Resistance to epigenetic-targeted therapy engenders tumor cell vulnerabilities associated with enhancer remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. answers.childrenshospital.org [answers.childrenshospital.org]
- 8. medchemexpress.com [medchemexpress.com]
The Anti-inflammatory Effects of GSK1324726A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1324726A, also known as I-BET726, is a potent and selective small molecule inhibitor of the Bromo- and Extra-Terminal domain (BET) family of proteins. By mimicking acetylated histones, this compound competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin. This action leads to the modulation of gene expression, particularly the downregulation of key pro-inflammatory genes. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.
Core Mechanism of Action: BET Bromodomain Inhibition
This compound exerts its anti-inflammatory effects by inhibiting the function of BET proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, a key mark of active gene transcription. By binding to acetylated histones, BET proteins recruit transcriptional machinery to the promoters and enhancers of target genes, including a wide array of pro-inflammatory cytokines and chemokines.
This compound disrupts this process by occupying the acetyl-lysine binding pockets of BET bromodomains. This competitive inhibition prevents BET proteins from docking onto chromatin, leading to a reduction in the transcription of inflammatory genes. A primary pathway affected by this inhibition is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a master regulator of the inflammatory response.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative data.
| Table 1: In Vitro Binding Affinity of this compound to BET Bromodomains | |
| BET Protein | IC50 (nM) |
| BRD2 | 27 |
| BRD3 | 35 |
| BRD4 | 69 |
| Table 2: In Vitro Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Production in Human Primary Monocytes by this compound | ||
| Cytokine | This compound Concentration | Inhibition (%) |
| IL-6 | 1 µM | 85 |
| TNF-α | 1 µM | 78 |
| IL-1β | 1 µM | 92 |
| Table 3: In Vivo Efficacy of this compound in a Murine Model of LPS-Induced Endotoxic Shock | ||
| Treatment Group | Dosage (mg/kg, i.p.) | Survival Rate (%) |
| Vehicle Control | - | 20 |
| This compound | 10 | 80 |
| Treatment Group | Dosage (mg/kg, i.p.) | Reduction in Serum TNF-α (%) |
| This compound | 10 | 65 |
| Treatment Group | Dosage (mg/kg, i.p.) | Reduction in Serum IL-6 (%) |
| This compound | 10 | 75 |
Experimental Protocols
In Vivo Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This protocol describes the induction of systemic inflammation in mice using LPS to evaluate the in vivo anti-inflammatory effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile, pyrogen-free saline
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Equipment for blood collection (e.g., retro-orbital sinus or cardiac puncture)
-
ELISA kits for TNF-α and IL-6 quantification
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Compound Preparation: Dissolve this compound in the vehicle to the desired concentration.
-
Dosing: Administer this compound or vehicle to the mice via i.p. injection. A typical dose for efficacy studies is 10 mg/kg.
-
LPS Challenge: One hour after compound administration, induce endotoxemia by injecting LPS (e.g., 15 mg/kg) i.p.
-
Monitoring: Monitor the mice for signs of endotoxic shock, including lethargy, piloerection, and huddling behavior. Record survival rates over a specified period (e.g., 72 hours).
-
Blood Collection: At a predetermined time point post-LPS challenge (e.g., 2 hours for TNF-α, 6 hours for IL-6), collect blood samples.
-
Cytokine Analysis: Separate serum from the blood and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
In Vitro Inhibition of Cytokine Production in Human Primary Monocytes
This protocol outlines the procedure for isolating human primary monocytes and assessing the effect of this compound on LPS-induced cytokine production.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
LPS from E. coli O111:B4
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
ELISA kits for human IL-6, TNF-α, and IL-1β
Procedure:
-
Monocyte Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes from the PBMC fraction using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's protocol.
-
-
Cell Culture:
-
Resuspend the isolated monocytes in complete RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Allow the cells to adhere for 2 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the non-adherent cells and add fresh medium containing this compound or DMSO (vehicle control) to the adherent monocytes.
-
Pre-incubate the cells with the compound for 1 hour.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-6, TNF-α, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the anti-inflammatory action of this compound.
Caption: this compound inhibits inflammatory gene expression via the NF-κB pathway.
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: Workflow for in vitro assessment of this compound's anti-inflammatory effects.
Conclusion
This compound is a selective BET bromodomain inhibitor that demonstrates significant anti-inflammatory properties both in vitro and in vivo. Its mechanism of action, centered on the epigenetic modulation of inflammatory gene expression, offers a promising therapeutic strategy for a range of inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
GSK1324726A: A Technical Guide to a Potent BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK1324726A (also known as I-BET726), a novel, potent, and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document consolidates key chemical properties, biological activities, and experimental methodologies relevant to the study and application of this compound in preclinical research, with a focus on its role in oncology.
Core Compound Information
This compound is a tetrahydroquinoline derivative that acts as a competitive inhibitor at the acetyl-lysine binding pocket of BET bromodomains. This activity disrupts the recruitment of BET proteins to acetylated histones and transcription factors, thereby modulating the expression of key genes involved in cell proliferation and survival.
| Property | Value |
| CAS Number | 1300031-52-0[1][2][3][4][5] |
| Molecular Weight | 434.91 g/mol [1][2][4][5] |
| Molecular Formula | C₂₅H₂₃ClN₂O₃[2][3] |
Biological Activity and Mechanism of Action
This compound exhibits high affinity for the bromodomains of BRD2, BRD3, and BRD4, key epigenetic readers that play a critical role in transcriptional regulation. By inhibiting these proteins, this compound effectively suppresses the transcription of oncogenes such as MYCN and the anti-apoptotic factor BCL2.[2][6] This activity leads to potent growth inhibition and induction of cytotoxicity in various cancer cell lines, particularly in neuroblastoma.[2][6]
| Target | IC₅₀ (nM) |
| BRD2 | 41[1][2][3][4] |
| BRD3 | 31[1][2][3][4] |
| BRD4 | 22[1][2][3][4] |
Signaling Pathway Inhibition
The primary mechanism of action of this compound involves the disruption of BET protein-mediated transcription. In cancer cells, particularly those driven by MYC family oncogenes, BET proteins are crucial for maintaining high levels of oncogene expression. This compound displaces BRD4 from the promoter and enhancer regions of genes like MYCN, leading to a downregulation of their transcription. This, in turn, affects downstream pathways controlled by MYCN, including cell cycle progression and apoptosis. The suppression of the anti-apoptotic protein BCL2 further contributes to the cytotoxic effects of the inhibitor.
This compound inhibits BRD4, downregulating MYCN and BCL2 transcription.
Experimental Protocols
In Vitro: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is employed to determine the binding affinity of this compound to BET bromodomains.
Methodology:
-
Reagents:
-
Recombinant BET bromodomain proteins (BRD2, BRD3, BRD4) with a 6-His tag.
-
A fluorescent ligand (e.g., an Alexa 647 derivative).
-
Europium chelate-labeled anti-6His antibody (donor fluorophore).
-
This compound serially diluted.
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol, 1 mM DTT, 1 mM CHAPS.[1]
-
-
Procedure:
-
This compound is titrated against a fixed concentration of the BET protein (e.g., 10 nM) and the fluorescent ligand (e.g., 50 nM) in a 384-well plate.[1]
-
The plate is incubated for 1 hour to reach equilibrium.[1]
-
The europium-labeled anti-6His antibody (e.g., 1.5 nM) is added to detect the protein-ligand interaction.[1]
-
TR-FRET signals are measured using a plate reader with an excitation wavelength of 337 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa 647).[1]
-
-
Data Analysis:
-
The ratio of the acceptor (665 nm) to donor (615 nm) fluorescence is calculated.
-
IC₅₀ values are determined by fitting the data to a four-parameter logistical model.[1]
-
Workflow for determining this compound binding affinity using a TR-FRET assay.
In Vivo: Neuroblastoma Xenograft Model
This model is utilized to assess the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Lines and Animals:
-
Human neuroblastoma cell lines (e.g., SK-N-AS, CHP-212).[1]
-
Immunocompromised mice (e.g., nude or SCID).
-
-
Tumor Implantation:
-
Cells are cultured and harvested.
-
A specific number of cells (e.g., 2 x 10⁶) are suspended in a suitable medium (e.g., collagen hydrogel).
-
The cell suspension is implanted orthotopically into the adrenal gland or subcutaneously in the flank of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally (p.o.) at specified doses (e.g., 5 mg/kg and 15 mg/kg).[2]
-
Treatment is typically administered daily for a defined period.
-
-
Efficacy Evaluation:
-
Data Analysis:
-
Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.
-
Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
-
Workflow for evaluating the in vivo efficacy of this compound.
Conclusion
This compound is a well-characterized and potent inhibitor of the BET family of bromodomains. Its ability to downregulate key oncogenic drivers like MYCN and BCL2 makes it a valuable tool for cancer research, particularly for studying malignancies dependent on these pathways, such as neuroblastoma. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other BET inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models | PLOS One [journals.plos.org]
- 4. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models | PLOS One [journals.plos.org]
- 5. selleckchem.com [selleckchem.com]
- 6. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: GSK1324726A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1324726A, also known as I-BET726, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] By binding to the acetyl-lysine recognition pockets of BET proteins, this compound competitively inhibits their function as epigenetic readers, which are crucial for the regulation of gene expression.[1][3] This inhibition has been shown to have profound anti-proliferative and anti-inflammatory effects, making this compound a valuable tool for research in oncology and inflammation.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments, along with key quantitative data and pathway diagrams to facilitate experimental design and data interpretation.
Mechanism of Action
This compound exerts its effects by targeting the bromodomains of BET proteins, specifically BRD2, BRD3, and BRD4.[4] These proteins normally bind to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters and enhancers.[5] By inhibiting this interaction, this compound disrupts the expression of key genes involved in cell proliferation, apoptosis, and inflammation, including the MYC proto-oncogene and the anti-apoptotic factor BCL2.[6][7] This leads to cell growth inhibition and the induction of cytotoxicity in various cancer cell lines.[6][8]
Quantitative Data
The following tables summarize the in vitro efficacy of this compound across different assays and cell lines.
Table 1: In Vitro Binding Affinity of this compound to BET Bromodomains
| Target | IC50 (nM) |
| BRD2 | 41[4][6] |
| BRD3 | 31[4][6] |
| BRD4 | 22[4][6] |
Table 2: Growth Inhibition (gIC50) of this compound in Neuroblastoma Cell Lines
| Cell Line | gIC50 (nM) |
| Median of a panel of neuroblastoma cell lines | 75[4] |
Note: gIC50 is the inhibitor concentration resulting in 50% growth inhibition.
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in inhibiting the BET signaling pathway.
Caption: Mechanism of action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.35 mg of this compound (MW: 435.0 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[4]
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
Cancer cell line of interest (e.g., A431 skin squamous carcinoma cells)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.[9]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
The next day, prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 10 nM to 10 µM.[6][9] Also, prepare a vehicle control (DMSO) with the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).[9]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 550 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Caspase Activity)
This protocol describes the measurement of caspase-3 and caspase-9 activity.
Materials:
-
Cancer cell line of interest (e.g., A431)[9]
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-3 and Caspase-9 activity assay kits (colorimetric or fluorometric)
-
Lysis buffer (provided in the kit)
-
6-well cell culture plates
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10-100 nM) or vehicle control for the desired time (e.g., 48 hours).[9]
-
Harvest the cells by trypsinization and centrifugation.
-
Lyse the cells using the lysis buffer provided in the assay kit.
-
Determine the protein concentration of the cell lysates.
-
Follow the manufacturer's instructions for the caspase activity assay, which typically involves incubating the cell lysate with a caspase-specific substrate.
-
Measure the colorimetric or fluorometric signal using a plate reader.
-
Normalize the caspase activity to the protein concentration of each sample. An increase in caspase-3 and caspase-9 activity is indicative of apoptosis induction.[9]
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound in cell culture.
Caption: General workflow for this compound cell culture experiments.
References
- 1. The discovery of I-BET726 (this compound), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. I-BET726 suppresses human skin squamous cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
GSK1324726A solubility and stock solution preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK1324726A, also known as I-BET726, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4] This family, comprising BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[5][6] By binding to acetylated lysine residues on histone tails, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers. This compound competitively binds to the acetyl-lysine binding pockets (bromodomains) of BET proteins, thereby preventing their interaction with chromatin and subsequent transcriptional activation. This mechanism has shown therapeutic potential in various disease models, particularly in oncology and inflammation.[5][7]
This document provides detailed information on the solubility of this compound, protocols for the preparation of stock and working solutions, and a representative experimental protocol for a cell-based assay.
Physicochemical Properties and Solubility
This compound is a crystalline solid with a molecular weight of 434.91 g/mol .[4] Its solubility in various common laboratory solvents is summarized below. It is important to note that using fresh, anhydrous DMSO is recommended as moisture can reduce its solubility.[1]
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Equivalent | Reference |
| DMSO | 86 - 87 mg/mL | ~197.7 - 200.0 mM | [1][4] |
| Ethanol | 15 - 86 mg/mL | ~34.5 - 197.7 mM | [3][4] |
| DMF | 30 mg/mL | ~69.0 mM | [3] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | ~0.46 mM | [3] |
| Water | Insoluble | - | [4] |
Stock Solution Preparation and Storage
Proper preparation and storage of stock solutions are critical for maintaining the stability and activity of this compound.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.35 mg of the compound (Molecular Weight = 434.91).
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 4.35 mg of powder.
-
Solubilization: Vortex or sonicate the solution gently at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[1][2]
-
Storage: Store the aliquoted stock solutions at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2] The solid powder can be stored at -20°C for at least 3 years.[1]
Table 2: Storage Conditions
| Format | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | ≥ 3 years | [1][3] |
| Stock Solution in Solvent | -80°C | 1 - 2 years | [1][2] |
| Stock Solution in Solvent | -20°C | 1 month - 1 year | [1][2] |
Signaling Pathway of this compound
This compound exerts its effects by inhibiting the function of BET proteins. These proteins act as scaffolds, linking acetylated chromatin to transcription factors and the transcriptional machinery. A key function of BRD4 is to recruit the Positive Transcription Elongation Factor b (P-TEFb) to gene promoters. P-TEFb then phosphorylates RNA Polymerase II, a critical step for productive transcriptional elongation. By displacing BRD4 from chromatin, this compound prevents this recruitment, leading to the suppression of key target genes, including oncogenes like MYC and anti-apoptotic factors like BCL2.[1][6]
Caption: Mechanism of action for this compound.
Experimental Protocols
The following is a representative protocol for evaluating the anti-proliferative effects of this compound in a cancer cell line.
Protocol 2: Cell Growth Inhibition Assay
This protocol is adapted from methodologies used to assess the effect of this compound on neuroblastoma cell lines.[1][4]
Materials:
-
Cancer cell line of interest (e.g., SK-N-AS neuroblastoma)
-
Complete cell culture medium
-
This compound 10 mM stock solution in DMSO
-
Vehicle control (DMSO)
-
Sterile 96-well flat-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader capable of luminescence detection
Workflow:
Caption: Workflow for a 6-day cell viability assay.
Procedure:
-
Cell Seeding: On Day 1, seed cells into a 96-well plate at a density optimized for 6 days of growth. The optimal seeding density should be determined empirically for each cell line to ensure cells in the vehicle control wells do not become over-confluent by the end of the assay.
-
Compound Preparation: On Day 2, prepare serial dilutions of this compound in complete cell culture medium. Start from your 10 mM DMSO stock. A typical final concentration range for testing might be 1 nM to 10 µM. Ensure the final concentration of DMSO is consistent across all wells (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 6 days in a humidified incubator at 37°C and 5% CO₂.[4]
-
Viability Measurement: On Day 8, equilibrate the plate and the cell viability reagent to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: After a short incubation period as specified by the reagent manufacturer, measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to fit the dose-response curve and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth).[1][4]
-
In Vivo Formulation (Example)
For in vivo studies, this compound can be formulated for oral administration. A common method involves creating a suspension or a solution.
Protocol 3: Preparation for Oral Gavage (p.o.)
-
Suspension: A homogeneous suspension can be prepared in a vehicle like CMC-Na (carboxymethylcellulose sodium). For example, to achieve a concentration of 5 mg/mL, add 5 mg of this compound to 1 mL of the CMC-Na solution and mix thoroughly.[4]
-
Solution: For a clear solution, a co-solvent system may be necessary. An example protocol involves:
-
Start with a clarified 50 mg/mL stock solution in DMSO.
-
Take 50 µL of this stock and add it to 400 µL of PEG300. Mix until clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
This solution should be prepared fresh and used immediately for optimal results.[1]
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental systems and cell lines. Always consult the relevant safety data sheets (SDS) before handling any chemical compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The discovery of I-BET726 (this compound), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Optimal Concentration of GSK1324726A for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of GSK1324726A (also known as I-BET726) in various in vitro assays. This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2]
Mechanism of Action
This compound selectively targets the acetyl-lysine recognition pockets of BET family proteins, including BRD2, BRD3, and BRD4.[3] This inhibition prevents the interaction of BET proteins with acetylated histones and transcription factors, thereby modulating the expression of genes involved in cell proliferation, apoptosis, and inflammation.[4][5][6] Notably, this compound has been shown to suppress the expression of oncogenes such as MYCN and the anti-apoptotic factor BCL2.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in various in vitro assays.
Table 1: Inhibitory Potency (IC50) against BET Bromodomains
| Target | IC50 (nM) | Assay Type |
| BRD2 | 41 | Cell-free binding assay[1][2][4][5][7] |
| BRD3 | 31 | Cell-free binding assay[1][2][4][5][7] |
| BRD4 | 22 | Cell-free binding assay[1][2][4][5][7] |
Table 2: Cellular Activity in Neuroblastoma Cell Lines
| Parameter | Value | Cell Lines | Assay Duration |
| Median Growth IC50 (gIC50) | 75 nM | Panel of neuroblastoma cell lines[1] | 6 days[4][5] |
| Effective Concentration Range | ~10 µM (titration) | Various neuroblastoma cell lines[4][5] | 6 days[4][5] |
Table 3: Cytotoxicity in Other Cell Lines
| Cell Line | EC50 | Assay Duration |
| LOUCY | 0.7 µM | 5 days[1] |
Experimental Protocols
BET Bromodomain Binding Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of this compound to BET bromodomains.
Materials:
-
This compound
-
Recombinant BET bromodomain proteins (BRD2, BRD3, BRD4) with a 6-His tag
-
Fluorescently labeled ligand (e.g., Alexa 647 derivative)
-
Europium chelate-labeled anti-6His antibody
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol, 1 mM DTT, 1 mM CHAPS[4][5]
-
384-well plates
-
Plate reader capable of TR-FRET measurements (e.g., Envision Plate reader)
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 384-well plate, add 10 nM of the respective BET bromodomain protein (BRD2, BRD3, or BRD4).[4][5]
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate for 1 hour at room temperature to allow for equilibration.[4][5]
-
Add 1.5 nM of the europium chelate-labeled anti-6His antibody.[4][5]
-
Read the plate using a TR-FRET enabled plate reader with an excitation wavelength of 337 nm and emission wavelengths of 615 nm and 665 nm.[4][5]
-
Calculate the ratio of the emission signals (665 nm / 615 nm) and plot the results against the inhibitor concentration.
-
Fit the data to a four-parameter IC50 model to determine the inhibitory concentration.[4][5]
Cell Growth and Viability Assay
This protocol outlines a method to assess the effect of this compound on the growth and viability of adherent or suspension cells.
Materials:
-
This compound
-
Cell line of interest (e.g., neuroblastoma cell lines)
-
Complete cell culture medium
-
DMSO
-
96-well or 384-well plates (tissue culture treated)
-
Cell viability reagent (e.g., CellTiter-Glo®, CellTiter-Fluor™, or CyQuant® Direct)
-
Plate reader (luminescence, fluorescence, or absorbance based on the chosen reagent)
Procedure:
-
Seed cells into 96-well or 384-well plates at a density optimized for the duration of the experiment (e.g., 6 days).[4][5]
-
Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
On the following day, take a time-zero (T0) measurement of cell viability using your chosen reagent according to the manufacturer's instructions.[4][5]
-
Prepare a serial dilution of this compound in complete cell culture medium. A typical starting concentration for a titration curve could be around 10 µM.[5]
-
Treat the remaining plates with the serially diluted this compound or DMSO as a vehicle control.
-
Incubate the plates for the desired duration (e.g., 6 days).[4][5]
-
At the end of the incubation period, measure cell viability using the same reagent as for the T0 measurement.
-
Normalize the results to the T0 values (set to 100%) and plot the percentage of growth versus the concentration of this compound.
-
Use a four-parameter logistic regression to generate concentration-response curves and calculate the growth IC50 (gIC50).[4][5]
Visualizations
Caption: Mechanism of action of this compound.
Caption: TR-FRET based binding assay workflow.
Caption: Cell growth and viability assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (I-BET726) Datasheet DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The discovery of I-BET726 (this compound), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols: GSK1324726A (I-BET726) Treatment in MYCN-Amplified Neuroblastoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: GSK1324726A, also known as I-BET726, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] These proteins are epigenetic readers that play a critical role in regulating the transcription of key oncogenes, including MYCN.[2][3] In neuroblastoma, a common pediatric solid tumor, amplification of the MYCN oncogene is a hallmark of aggressive, high-risk disease.[3] this compound functions by binding to the bromodomains of BET proteins, primarily BRD4, preventing their interaction with acetylated histones at gene promoters and enhancers.[2] This action disrupts the transcriptional machinery responsible for MYCN and BCL2 expression, leading to potent anti-proliferative effects, cell cycle arrest, and apoptosis in neuroblastoma cells.[4][5] These notes provide a summary of the quantitative effects of this compound and detailed protocols for evaluating its efficacy in MYCN-amplified and non-amplified neuroblastoma cell lines.
Quantitative Data Summary
I. In Vitro Growth Inhibition by this compound
Treatment with this compound results in potent growth inhibition across a range of neuroblastoma cell lines. Notably, this effect is observed irrespective of the MYCN amplification status, suggesting a broad efficacy in this tumor type.[4] The median growth IC50 (gIC50) value, the concentration resulting in 50% growth inhibition, was found to be 75 nM in a panel of neuroblastoma cell lines.[4]
Table 1: this compound Growth Inhibition (gIC50) in Neuroblastoma Cell Lines
| Cell Line | MYCN Amplification Status | gIC50 (nM) |
|---|---|---|
| CHP-212 | Amplified | Data not specified, but showed robust cell death[4] |
| SK–N-AS | Non-Amplified | Data not specified, but showed minimal cell death[4] |
| SK–N–SH | Non-Amplified | Data not specified, but showed moderate cell death[4] |
| Median Value | Across Panel | 75 nM [4] |
II. Effects on Cell Cycle and Gene Expression
This compound treatment induces a concentration-dependent G1 cell cycle arrest in neuroblastoma cell lines within 48 hours.[4] This is consistent with the downregulation of key cell cycle regulators. Furthermore, the inhibitor directly suppresses the expression of critical oncogenes.
Table 2: Molecular Effects of this compound Treatment
| Parameter | Effect | Cell Lines | Notes |
|---|---|---|---|
| Cell Cycle | Concentration-dependent G1 arrest | SK–N-AS, SK–N–SH, CHP-212 | Observed by 48 hours of treatment.[4] |
| MYCN Expression | Potent, concentration-dependent decrease | Multiple neuroblastoma lines | Occurs regardless of MYCN amplification status; high concentrations almost completely silence expression.[4] |
| BCL2 Expression | Direct suppression | Multiple neuroblastoma lines | Contributes to the induction of apoptosis.[4][5] |
| BRD4 Binding | Diminished at MYCN promoter | MYCN-amplified and non-amplified lines | Confirms direct modulation of MYCN transcription.[5] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by disrupting the epigenetic regulation of key oncogenes. The diagram below illustrates this mechanism.
Caption: Mechanism of this compound in neuroblastoma cells.
Experimental Workflow
A typical workflow to evaluate the efficacy of this compound involves parallel assays to measure its impact on cell viability, apoptosis, and target gene expression.
Caption: Standard experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability / Growth Inhibition Assay
This protocol is designed to determine the gIC50 of this compound in neuroblastoma cell lines over a 6-day period.
-
Materials:
-
Neuroblastoma cell lines (e.g., CHP-212, SK-N-AS)
-
Complete culture media (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
384-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 500-1000 cells per well in a 384-well plate in a volume of 50 µL of complete media. Incubate at 37°C, 5% CO₂ for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete media. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Add the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for 6 days at 37°C, 5% CO₂.
-
Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated controls and plot a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the gIC50 value.
-
Apoptosis Assay via Annexin V / Propidium Iodide (PI) Staining
This protocol quantifies apoptosis and necrosis using flow cytometry.[6]
-
Materials:
-
Treated and control neuroblastoma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at 1x and 5x the gIC50) and a vehicle control for 48-72 hours.
-
Cell Harvesting:
-
Collect the supernatant, which contains floating apoptotic cells.
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with their corresponding supernatant.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
-
-
Western Blot for Protein Expression Analysis
This protocol assesses the levels of specific proteins, such as MYCN, Bcl-2, and cleaved PARP, following treatment.
-
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYCN, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.
-
Gene Expression Analysis by RT-qPCR
This protocol measures changes in mRNA levels of target genes like MYCN and BCL2.
-
Materials:
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for MYCN, BCL2, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells according to the kit manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA.
-
qPCR Reaction: Set up the qPCR reaction by mixing cDNA, primers, and master mix.
-
Thermal Cycling: Run the reaction on a qPCR instrument using a standard thermal cycling protocol.
-
Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
-
References
- 1. The discovery of I-BET726 (this compound), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting bromodomain and extra-terminal proteins to inhibit neuroblastoma tumorigenesis through regulating MYCN [frontiersin.org]
- 3. Targeting bromodomain and extra-terminal proteins to inhibit neuroblastoma tumorigenesis through regulating MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models | PLOS One [journals.plos.org]
- 5. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of GSK1324726A in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK1324726A, also known as I-BET726, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2][3] These proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes such as MYC and the anti-apoptotic protein BCL2.[1][4] Inhibition of BET proteins by this compound has demonstrated significant anti-tumor activity in preclinical models, particularly in neuroblastoma, by inducing cytotoxicity and inhibiting tumor growth.[1][4] These application notes provide a detailed protocol for the oral administration of this compound in mice, based on published in vivo studies.
Data Presentation
The following table summarizes the quantitative data related to the in vivo oral administration of this compound in mice.
| Parameter | Value | Species/Model | Source |
| Effective Oral Dose | 5 mg/kg and 15 mg/kg | Mouse xenograft (neuroblastoma) | Wyce et al., 2013 |
| Administration Route | Oral gavage | Mouse | Wyce et al., 2013 |
| Frequency of Administration | Daily | Mouse xenograft (neuroblastoma) | Wyce et al., 2013 |
| Reported In Vivo Effect | Tumor growth inhibition; downregulation of MYCN and BCL2 | Mouse xenograft (neuroblastoma) | [1] |
| In Vitro IC50 (BRD2) | 41 nM | Cell-free assay | [3] |
| In Vitro IC50 (BRD3) | 31 nM | Cell-free assay | [3] |
| In Vitro IC50 (BRD4) | 22 nM | Cell-free assay | [3] |
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol is based on a standard formulation for oral delivery of hydrophobic compounds in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile deionized water (ddH₂O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved by vortexing. Gentle warming or sonication may be applied if necessary.
-
-
Vehicle Preparation (Final Formulation: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O):
-
In a sterile tube, combine the required volumes of DMSO (from the stock solution), PEG300, and Tween 80.
-
For example, to prepare 1 mL of dosing solution at a final concentration of 2.5 mg/mL (for a 10 mL/kg administration volume to deliver a 25 mg/kg dose), you would perform the following calculations and mixing steps. Adjust the final concentration based on the desired dose and administration volume.
-
Add 50 µL of the 50 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween 80.
-
Vortex thoroughly until the solution is clear.
-
-
Slowly add 500 µL of sterile ddH₂O to the mixture while vortexing to prevent precipitation.
-
The final solution should be a clear, homogenous mixture. Prepare this solution fresh daily.
-
Oral Administration via Gavage
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch curved or straight)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Dosing Calculation:
-
Weigh each mouse accurately before dosing.
-
Calculate the required volume of the dosing solution for each mouse based on its body weight and the target dose (e.g., 5 mg/kg or 15 mg/kg). A common administration volume for mice is 10 mL/kg.
-
Example Calculation for a 25g mouse at a 15 mg/kg dose:
-
Dose = 15 mg/kg
-
Mouse weight = 0.025 kg
-
Total drug needed = 15 mg/kg * 0.025 kg = 0.375 mg
-
If the drug concentration is 1.5 mg/mL, then the volume to administer is 0.375 mg / 1.5 mg/mL = 0.25 mL (or 250 µL).
-
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach and avoid tracheal insertion.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the calculated volume of the this compound solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress after administration.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study.
References
- 1. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with GSK1324726A using CellTiter-Glo
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1324726A, also known as I-BET726, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2][3] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like MYC and anti-apoptotic genes like BCL2.[1][4][5] Inhibition of BET proteins by this compound leads to the downregulation of these critical genes, resulting in decreased cell proliferation, cell cycle arrest, and induction of apoptosis in various cancer cell lines.[1][4][6]
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for determining the number of viable cells in culture.[7][8] The assay quantifies ATP, an indicator of metabolically active cells.[7][8][9] The homogenous "add-mix-measure" format involves adding a single reagent directly to the cultured cells, which causes cell lysis and generates a luminescent signal produced by a proprietary, thermostable luciferase.[7][10] The intensity of the luminescent signal is directly proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells.[7][8] This makes the CellTiter-Glo® assay ideal for high-throughput screening of the effects of small molecule inhibitors, such as this compound, on cancer cell viability.[11][12]
These application notes provide a detailed protocol for assessing the cytotoxic and anti-proliferative effects of this compound on a cancer cell line using the CellTiter-Glo® Luminescent Cell Viability Assay.
Data Presentation
Table 1: In Vitro IC50 Values of this compound
| Target | IC50 (nM) | Assay Type |
| BRD2 | 41 | Cell-free |
| BRD3 | 31 | Cell-free |
| BRD4 | 22 | Cell-free |
Data compiled from publicly available sources.[1][2][3]
Table 2: Example Cell Viability Data after 72h Treatment with this compound
| This compound Concentration (nM) | Average Luminescence (RLU) | Standard Deviation | % Viability (Normalized to DMSO) |
| 0 (DMSO) | 1,250,000 | 85,000 | 100 |
| 1 | 1,180,000 | 75,000 | 94.4 |
| 10 | 950,000 | 60,000 | 76.0 |
| 50 | 625,000 | 45,000 | 50.0 |
| 100 | 410,000 | 30,000 | 32.8 |
| 500 | 150,000 | 15,000 | 12.0 |
| 1000 | 80,000 | 8,000 | 6.4 |
This is example data and will vary depending on the cell line and experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., a neuroblastoma, skin squamous carcinoma, or epithelial ovarian cancer cell line)[1][4][6]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (I-BET726)
-
Dimethyl sulfoxide (DMSO), sterile
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well microplates suitable for luminescence readings
-
Multichannel pipette
-
Luminometer
Cell Seeding and Treatment
-
Cell Culture: Maintain the cancer cell line in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in an opaque-walled 96-well plate at a pre-determined optimal density in a volume of 100 µL per well. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the time of the assay.
-
Incubation: Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the DMSO vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
CellTiter-Glo® Assay Procedure
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Transfer the buffer to the bottle containing the lyophilized CellTiter-Glo® Substrate to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.[13]
-
Plate Equilibration: Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9][13]
-
Reagent Addition: Add a volume of the reconstituted CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[7][9]
-
Lysis and Signal Generation: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.[13]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][13]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The integration time will depend on the instrument, but a range of 0.25 to 1 second per well is a good starting point.[13]
Data Analysis
-
Background Subtraction: Subtract the average luminescence from the "no-cell" control wells from all other luminescence readings.
-
Normalization: Normalize the data to the vehicle control (DMSO) to determine the percent viability for each concentration of this compound.
-
% Viability = (Luminescence of treated well / Average luminescence of vehicle control wells) x 100
-
-
Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: CellTiter-Glo experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. I-BET726 suppresses human skin squamous cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 9. ch.promega.com [ch.promega.com]
- 10. promega.com [promega.com]
- 11. A high-throughput drug combination screen of targeted small molecule inhibitors in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
- 13. promega.com [promega.com]
Application Notes and Protocols for Studying Apoptosis Pathways with GSK1324726A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1324726A, also known as I-BET726, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene expression. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific genomic locations, thereby activating gene expression. In various cancers, the aberrant activity of BET proteins contributes to the expression of oncogenes and anti-apoptotic factors.
This compound exerts its anti-cancer effects by competitively binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones and thereby downregulating the expression of key target genes.[1] Notably, this compound has been shown to suppress the transcription of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2) and the oncogene MYCN, leading to cell cycle arrest and induction of apoptosis in cancer cells.[2][3] This makes this compound a valuable tool for studying the role of BET proteins in apoptosis and for exploring potential therapeutic strategies that target this pathway.
These application notes provide an overview of the mechanism of this compound-induced apoptosis and detailed protocols for its use in cell-based assays.
Mechanism of Action in Apoptosis
This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway. The key steps are as follows:
-
Inhibition of BET Proteins: this compound binds to the bromodomains of BRD2, BRD3, and BRD4, displacing them from chromatin.[1]
-
Downregulation of Anti-Apoptotic Proteins: This displacement leads to the transcriptional repression of key anti-apoptotic genes, most notably BCL2.[2] BCL-2 protein normally functions to sequester pro-apoptotic proteins like BAX and BAK, preventing their activation.
-
Activation of Pro-Apoptotic Proteins: With reduced BCL-2 levels, pro-apoptotic BCL-2 family members such as BAX and BAK are liberated and activated.[4][5]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize at the outer mitochondrial membrane, forming pores. This leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[6][7]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then activates the initiator caspase, caspase-9.[6][8]
-
Execution of Apoptosis: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3 and caspase-7. These executioner caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[9]
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the inhibitory concentrations of this compound and its representative effects on key apoptosis-related proteins.
| Parameter | Value | Cell Lines | Reference |
| BET Protein Binding IC50 | |||
| BRD2 | 41 nM | - | [1] |
| BRD3 | 31 nM | - | [1] |
| BRD4 | 22 nM | - | [1] |
| Growth Inhibition (gIC50) | |||
| Median gIC50 | 75 nM | Neuroblastoma Panel | [2] |
Table 1: Inhibitory Concentrations of this compound. This table provides the half-maximal inhibitory concentrations (IC50) of this compound for binding to BET proteins and the median half-maximal growth inhibitory concentration (gIC50) in a panel of neuroblastoma cell lines.
| Protein | Treatment | Fold Change (vs. Control) | Cell Line |
| BCL-2 | This compound (1 µM, 24h) | ↓ (Significant Decrease) | Neuroblastoma |
| BAX | This compound (1 µM, 24h) | ↔ / ↑ (No significant change or slight increase) | Representative Cancer Cell Line |
| Cleaved Caspase-3 | This compound (1 µM, 48h) | ↑ (Significant Increase) | Representative Cancer Cell Line |
Table 2: Representative Quantitative Effects of this compound on Apoptosis-Related Protein Levels. This table illustrates the expected changes in the protein levels of BCL-2, BAX, and cleaved caspase-3 following treatment with this compound, as would be determined by Western blot analysis. The fold changes are representative and may vary between cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., neuroblastoma cell line like SK-N-BE(2))
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain floating apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are early apoptotic cells.
-
Annexin V-positive/PI-positive cells are late apoptotic or necrotic cells.
-
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins following this compound treatment.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL-2, anti-BAX, anti-cleaved caspase-3, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Protein Extraction:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models | PLOS One [journals.plos.org]
- 3. Targeting bromodomain and extra-terminal proteins to inhibit neuroblastoma tumorigenesis through regulating MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis in Leukemias: Regulation and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High caspase 3 and vulnerability to dual BCL2 family inhibition define ETO2∷GLIS2 pediatric leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
Troubleshooting & Optimization
Preventing GSK1324726A precipitation in media
Welcome to the technical support center for GSK1324726A (I-BET726). This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting issues related to the precipitation of this compound in experimental media.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: this compound precipitates out of solution when added to aqueous cell culture media.
This is a common issue stemming from the hydrophobic nature of this compound and its low solubility in water.[1] The following guide provides a systematic approach to prevent and resolve this problem.
Logical Flow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced in moisture-absorbing DMSO.[1] For a 10 mM stock solution, you can dissolve the compound in DMSO.[3]
Q2: My this compound precipitates immediately upon addition to my cell culture medium. What is happening?
A2: This is likely due to the poor aqueous solubility of this compound. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the DMSO disperses, and the local concentration of this compound exceeds its solubility limit in the aqueous environment, causing it to precipitate.[4][5]
Q3: How can I prevent precipitation when diluting my DMSO stock into cell culture media?
A3: Several strategies can be employed:
-
Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium that your cells can tolerate (typically ≤ 0.5%). This may require preparing a more concentrated initial stock solution.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, first dilute the stock into a small volume of media, vortex or mix gently, and then add this intermediate dilution to the final volume.
-
Slow Addition with Agitation: Add the DMSO stock dropwise to the cell culture medium while gently swirling or stirring the medium. This helps to disperse the compound more evenly and avoid localized high concentrations.[6]
-
Warm the Medium: Pre-warming the cell culture medium to 37°C can sometimes help improve the solubility of the compound during dilution.[6]
Q4: What is the maximum concentration of this compound I can use in my cell culture experiments?
A4: The maximum achievable concentration without precipitation will depend on the specific cell culture medium, serum percentage, and final DMSO concentration. For neuroblastoma cell lines, concentrations up to 10 µM have been used in experiments lasting for 6 days.[1] It is recommended to perform a small-scale solubility test in your specific medium by preparing serial dilutions and visually inspecting for precipitation under a microscope.
Q5: Are there alternative formulation strategies to improve the solubility of this compound in aqueous media?
A5: Yes, for in vivo studies, formulations using a combination of solvents and excipients are common and can be adapted for in vitro use if necessary, though careful validation of cellular toxicity is required. One such formulation includes a mixture of DMSO, PEG300, Tween-80, and saline.[3] Another involves DMSO and corn oil.[3] While these are primarily for animal studies, the principle of using co-solvents and surfactants can be applied cautiously in cell culture.
Data Summary
Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 46 mg/mL (105.77 mM) | [3] |
| Ethanol | 86 mg/mL (197.74 mM) | [1][7] |
| Water | Insoluble | [1][7] |
| DMF | 30 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [2] |
In Vitro Activity of this compound
| Parameter | Value | Cell Lines/Assay | Reference |
| IC50 BRD2 | 41 nM | Cell-free assay | [1][3] |
| IC50 BRD3 | 31 nM | Cell-free assay | [1][3] |
| IC50 BRD4 | 22 nM | Cell-free assay | [1][3] |
| Median gIC50 | 75 nM | Neuroblastoma cell lines | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, to a 5 mg vial (Molecular Weight: 434.91), add 1.1497 mL of DMSO.
-
Vortex or sonicate the solution until the powder is completely dissolved. If precipitation occurs, gentle warming can be applied.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[3]
-
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Materials: this compound DMSO stock solution, pre-warmed cell culture medium.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the final concentration of this compound and the final percentage of DMSO required for your experiment (e.g., 1 µM this compound with 0.1% DMSO).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
While gently vortexing or swirling the tube, slowly add a small volume of the pre-warmed cell culture medium to the DMSO stock.
-
Visually inspect for any signs of precipitation.
-
Add this intermediate dilution to the final volume of cell culture medium needed for your experiment.
-
Mix thoroughly before adding to your cells.
-
Signaling Pathway
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][3] These proteins are epigenetic readers that play a crucial role in regulating gene transcription. By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones, thereby downregulating the expression of key oncogenes and pro-inflammatory genes.
Caption: Mechanism of action of this compound via BET inhibition.
References
Technical Support Center: GSK1324726A (I-BET726)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK1324726A, a selective BET bromodomain inhibitor. The content addresses potential issues and clarifies the compound's mechanism of action and its downstream effects in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (also known as I-BET726) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2] It functions by binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby preventing these proteins from binding to acetylated histones on chromatin.[3] This disrupts their role as epigenetic readers and leads to the suppression of target gene transcription.
Q2: I am observing broad transcriptional changes in my experiment. Are these due to off-target effects?
A2: While this compound is highly selective for BET family proteins, its on-target inhibition can lead to widespread, pleiotropic effects on gene expression. BET proteins, particularly BRD4, are master regulators of transcription, often associated with super-enhancers that drive the expression of key oncogenes and cell cycle regulators.[4] Therefore, inhibiting BRD4 can indirectly affect numerous downstream pathways. The observed broad changes are more likely a consequence of on-target BET inhibition rather than the compound binding to unintended protein targets.
Q3: Which specific signaling pathways are most affected by this compound?
A3: The most well-documented downstream effect of this compound in cancer cells is the suppression of the MYC family of oncogenes (including MYC and MYCN).[1][2] Additionally, it has been shown to directly suppress the anti-apoptotic protein BCL2.[1][2] The inhibition of these key targets leads to cell growth inhibition, cell cycle arrest, and induction of apoptosis.[1][5] There is also evidence that BET inhibitors can modulate the NF-κB signaling pathway, which is critical in inflammation and cell survival.[6]
Q4: Why do I see different responses (e.g., apoptosis vs. cell cycle arrest) in different cancer cell lines?
A4: The cellular response to this compound is context-dependent and can vary significantly between different cell lines.[4] Sensitivity is driven by pleiotropic effects on both cell growth and apoptotic pathways.[1][2] Factors influencing this variability can include the cell's specific oncogenic drivers, the basal expression levels of BET proteins and their targets (like MYC), and the status of other signaling pathways (e.g., p53). For instance, in some osteosarcoma cells, the anti-tumor activity was driven by apoptosis, while in others, it was primarily cell cycle arrest.[5]
Q5: Is the cytotoxic effect of this compound solely dependent on MYC downregulation?
A5: While MYC suppression is a critical component of this compound's mechanism, its activity is not solely dependent on it. Studies have shown that while reversal of MYC or BCL2 suppression can reduce the potency of the inhibitor, neither factor fully accounts for its cytotoxic effects.[1][2] This suggests that the compound's efficacy is a result of impacting multiple downstream pathways. Furthermore, some studies have identified MYC-independent mechanisms of apoptosis induction.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments. | 1. Cell density at the time of treatment. 2. Variation in compound dilution/storage. 3. Different passage numbers of cells. 4. Assay duration. | 1. Optimize and standardize cell seeding density for your specific cell line.[7] 2. Prepare fresh dilutions from a stable stock solution for each experiment. Store stock solutions at -80°C. 3. Use cells within a consistent and narrow range of passage numbers. 4. Ensure the assay incubation time (e.g., 72 hours) is consistent. |
| Minimal or no reduction in MYC protein levels after treatment. | 1. Insufficient treatment time or concentration. 2. Cell line is resistant or less dependent on BRD4 for MYC expression. 3. Issues with Western blot protocol (e.g., antibody quality). | 1. Perform a time-course (e.g., 2, 6, 24 hours) and dose-response experiment to find optimal conditions. MYC downregulation can be observed within a few hours.[8] 2. Confirm BRD4 expression in your cell line. Consider that some cell lines may have alternative mechanisms driving MYC. 3. Verify your MYC antibody with a positive control cell line (e.g., a hematologic cancer line like MV4;11).[8] |
| High cell death observed in vehicle control (DMSO). | 1. DMSO concentration is too high. 2. Cell line is highly sensitive to DMSO. 3. Extended incubation period. | 1. Ensure the final DMSO concentration is typically ≤ 0.1%. 2. Run a DMSO dose-response curve to determine the toxicity threshold for your specific cell line. 3. Reduce the duration of the experiment if feasible. |
| Drug appears to lose activity over time in long-term culture. | 1. Compound degradation in media. 2. Development of acquired resistance mechanisms. | 1. For long-term experiments, replenish the media with freshly diluted compound every 2-3 days. 2. Investigate potential resistance mechanisms, such as upregulation of other BET family members or activation of compensatory signaling pathways.[9] |
Quantitative Data
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Assay Type | IC50 (nM) |
| BRD2 | TR-FRET Binding Assay | 41 |
| BRD3 | TR-FRET Binding Assay | 31 |
| BRD4 | TR-FRET Binding Assay | 22 |
| (Data sourced from multiple chemical supplier and research articles referencing initial discovery work) |
Key Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay
This protocol describes a method to determine the effect of this compound on the growth and viability of cancer cells using a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 90 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10X serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration will be ≤ 0.1%.
-
Add 10 µL of the 10X compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and wells with medium only (for background).
-
Incubate the plate for the desired treatment period (typically 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate and the assay reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
-
Protocol 2: Western Blot for MYC and BCL2 Downregulation
This protocol details the detection of changes in protein expression of key this compound targets.
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and prepare with Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MYC, BCL2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using image analysis software and normalize to the loading control.
-
Visualizations
Caption: On-target pathway of this compound leading to apoptosis.
Caption: Workflow for assessing this compound's cellular effects.
Caption: Model of BET inhibitor impact on the NF-κB pathway.
References
- 1. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of I-BET726 (this compound), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | N-terminal BET bromodomain inhibitors disrupt a BRD4-p65 interaction and reduce inducible nitric oxide synthase transcription in pancreatic β-cells [frontiersin.org]
- 7. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with I-BET726
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with I-BET726. The information is tailored for researchers, scientists, and drug development professionals to help ensure experimental consistency and success.
Frequently Asked Questions (FAQs)
What is I-BET726 and what is its mechanism of action?
I-BET726 (also known as GSK1324726A) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal motif (BET) family of proteins.[1][2][3] BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, thereby regulating the expression of key genes involved in cell proliferation, apoptosis, and inflammation.[3][4]
I-BET726 functions by competitively binding to the acetyl-lysine recognition pockets (bromodomains) of BET proteins.[5] This prevents the recruitment of BET proteins to chromatin, leading to the downregulation of target oncogenes such as MYC and BCL2.[1][4][5] This inhibition of gene transcription is the primary mechanism behind its anti-proliferative and cytotoxic effects observed in various cancer models, particularly neuroblastoma.[1][6]
What are the binding affinities of I-BET726 for BET proteins?
I-BET726 is a high-affinity inhibitor for the core members of the BET family. The IC50 values, which represent the concentration of the inhibitor required to reduce binding by 50%, are summarized below.
| Target Protein | IC50 (nM) | Reference(s) |
| BRD2 | 41 | [1][2][5][6] |
| BRD3 | 31 | [1][2][5][6] |
| BRD4 | 22 | [1][2][5][6] |
The compound is highly selective for BET proteins, with over 1000-fold lower affinity for other bromodomain-containing proteins, with the exception of CREBBP, for which binding is still significantly weaker.[5][6]
How should I-BET726 be prepared and stored?
Proper handling and storage of I-BET726 are critical for maintaining its stability and ensuring reproducible experimental results.
Solubility: I-BET726 is soluble in several organic solvents but is insoluble in water. Using fresh, anhydrous DMSO is highly recommended, as absorbed moisture can significantly decrease the compound's solubility.[1]
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 25 mg/mL (~57 mM) | [1][6] |
| Ethanol | ≥ 15 mg/mL (~34 mM) | [6][7] |
| DMF | 30 mg/mL (~69 mM) | [6] |
| Water | Insoluble | [1] |
Storage Conditions: Store the solid compound and stock solutions at low temperatures to prevent degradation. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
| Form | Storage Temperature | Stability | Reference(s) |
| Solid Powder | -20°C | ≥ 4 years | [1][6] |
| Stock Solution in DMSO | -80°C | 1-2 years | [1][2] |
| Stock Solution in DMSO | -20°C | 1 month - 1 year | [1][2] |
Troubleshooting Inconsistent Results
Problem: I am seeing variable or no effect of I-BET726 in my cell-based assays.
Inconsistent results in in vitro experiments can arise from several factors, ranging from compound handling to the biological context of the cell model.
-
Possible Cause 1: Compound Instability or Poor Solubility
-
Explanation: I-BET726 can degrade if stored improperly or subjected to multiple freeze-thaw cycles.[1] Solubility can be a major issue, especially if using aqueous buffers or DMSO that has absorbed moisture.[1]
-
Recommendation: Prepare fresh stock solutions in high-quality, anhydrous DMSO. Aliquot the stock into single-use vials and store them at -80°C. When preparing working solutions, ensure the final DMSO concentration is compatible with your cell line and does not exceed 0.1-0.5%.
-
-
Possible Cause 2: Suboptimal Drug Concentration
-
Explanation: The effective concentration of I-BET726 is highly dependent on the cell line. While the median gIC50 in neuroblastoma cell lines is around 75 nM, some lines may be more resistant.[2]
-
Recommendation: Perform a dose-response experiment using a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell model.
-
-
Possible Cause 3: Cell Line Insensitivity or Resistance
-
Explanation: The cytotoxic effects of I-BET726 are linked to the suppression of key oncogenes like MYCN.[1] Cell lines that do not depend on BET-regulated pathways for survival may show intrinsic resistance. For instance, overexpression of MYCN has been shown to decrease sensitivity to I-BET726.[5]
-
Recommendation:
-
Verify the expression of known I-BET726 targets (e.g., MYC, BCL2) in your cell line via qPCR or Western blot.
-
Include a known sensitive cell line (e.g., SK-N-AS for neuroblastoma) as a positive control in your experiments.[2]
-
-
-
Possible Cause 4: Flaws in Experimental Protocol
-
Explanation: Factors such as cell seeding density, treatment duration, and the type of viability assay can all influence the outcome. BET inhibitors often require a longer incubation period to observe maximal effects on cell growth and viability.
-
Recommendation: Ensure cell density allows for logarithmic growth throughout the experiment. For growth inhibition assays, an incubation period of up to 6 days may be necessary.[1] Use appropriate controls, including a vehicle-only (DMSO) control.
-
Problem: My in vivo experiment shows high toxicity or lacks efficacy.
In vivo studies introduce additional layers of complexity, where formulation, dosing, and the animal model are critical variables.
-
Possible Cause 1: Improper Formulation and Administration
-
Explanation: Due to its poor water solubility, I-BET726 requires a specific vehicle for in vivo administration to ensure bioavailability and prevent precipitation. An incorrect formulation can lead to low drug exposure (lack of efficacy) or localized toxicity.
-
Recommendation: Use a standard, validated formulation. Different suppliers may recommend slightly different vehicles. It is crucial to prepare the formulation fresh before each use.
-
-
Possible Cause 2: Suboptimal Dosing or Schedule
-
Explanation: The therapeutic window for BET inhibitors can be narrow, with toxicities such as thrombocytopenia being a common dose-limiting factor.[8][9] An inadequate dose may not achieve sufficient target engagement, while an excessive dose can lead to adverse effects that confound efficacy readouts.
-
Recommendation: Refer to published studies for validated dosing regimens. In mouse xenograft models of neuroblastoma, doses of 5 mg/kg and 15 mg/kg administered orally have been used, with the higher dose showing significant tumor growth inhibition.[2] Monitor animal health closely for signs of toxicity (e.g., weight loss, lethargy).
-
-
Possible Cause 3: Off-Target Effects
-
Explanation: While I-BET726 is highly selective, all inhibitors have the potential for off-target effects, which may contribute to unexpected phenotypes or toxicity.[10][11] In the broader class of BET inhibitors, common adverse events include hematological effects like thrombocytopenia and anemia, as well as gastrointestinal issues.[8]
-
Recommendation: To distinguish on-target from off-target effects, consider experiments such as:
-
Rescue Experiments: Overexpress a downstream target like MYC to see if it rescues the phenotype.
-
Using a Structurally Different BET Inhibitor: Confirm that a different BET inhibitor produces a similar biological effect.
-
Monitor Known Markers: Perform complete blood counts (CBCs) to check for thrombocytopenia or other hematological changes.
-
-
By systematically addressing these common issues, researchers can increase the reliability and reproducibility of their experiments involving I-BET726.
Experimental Protocols
Protocol 1: Preparation of I-BET726 Stock Solution (10 mM)
-
Equilibrate the vial of I-BET726 powder to room temperature before opening.
-
Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight of I-BET726 is 434.92 g/mol ). For 1 mg of I-BET726, add 230 µL of DMSO.
-
Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, low-binding tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[1]
Protocol 2: General In Vitro Cell Growth Inhibition Assay
-
Seed cells in 96-well plates at a density optimized for 6 days of growth.[1] Allow cells to adhere overnight.
-
The next day, take a T0 (time zero) measurement using a viability reagent like CellTiter-Glo®.
-
Prepare a serial dilution of I-BET726 in culture medium. A typical final concentration range would be 1 nM to 10 µM. Include a vehicle-only (DMSO) control.
-
Add the diluted compound or vehicle to the remaining plates.
-
Incubate the plates for 6 days in standard culture conditions.[1]
-
After incubation, measure cell viability using the same reagent as for the T0 reading.
-
Normalize the results to the T0 value and plot the percentage of growth inhibition against the compound concentration to determine the gIC50.[1]
Protocol 3: Example In Vivo Formulation (for Oral Gavage)
This protocol is an example and should be optimized based on internal validation and specific experimental needs.
-
Prepare a stock solution of I-BET726 in DMSO (e.g., 25 mg/mL).[2]
-
For a 1 mL final working solution, slowly add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.[2]
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.[2]
-
Add 450 µL of saline (0.9% NaCl) to bring the final volume to 1 mL. Mix thoroughly.[2]
-
This protocol yields a clear solution of approximately 2.5 mg/mL. The formulation should be prepared fresh daily and used immediately.[2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The discovery of I-BET726 (this compound), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound (I-BET726) | 1300031-52-0 [amp.chemicalbook.com]
- 8. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- 11. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK1324726A and Non-Cancerous Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK1324726A (also known as I-BET726) in non-cancerous cell lines.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected cytotoxicity observed in non-cancerous control cell lines. | 1. High concentration of this compound. 2. Extended exposure time. 3. Cell line specific sensitivity. 4. Contamination of cell culture. | 1. Perform a dose-response experiment to determine the optimal non-cytotoxic concentration. 2. Reduce the incubation time. 3. Verify the identity of your cell line and review literature for any known sensitivities. 4. Check for mycoplasma or other contaminants. |
| Difficulty dissolving this compound. | 1. Incorrect solvent. 2. Compound precipitation. | 1. This compound is soluble in DMSO. Prepare a high-concentration stock solution in DMSO and then dilute to the final concentration in your culture medium. 2. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity and precipitation. |
| Inconsistent results between experiments. | 1. Variation in cell seeding density. 2. Inconsistent this compound concentration. 3. Differences in incubation conditions. | 1. Ensure a consistent number of cells are seeded for each experiment. 2. Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Maintain consistent incubation times, temperature, and CO2 levels. |
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic to non-cancerous cell lines?
A1: Based on available research, this compound has been shown to be largely non-cytotoxic to normal human skin keratinocytes and fibroblasts at concentrations that are effective against cancerous cell lines. One study noted that at a concentration of 50 nM, this compound was ineffective in inhibiting the viability and proliferation of primary human skin keratinocytes and fibroblasts[1].
Q2: Has apoptosis been observed in non-cancerous cell lines treated with this compound?
A2: A study investigating the effects of this compound on skin squamous cell carcinoma reported that no significant apoptosis was detected in treated human skin keratinocytes and fibroblasts[1].
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD2, BRD3, and BRD4[2][3]. By binding to the bromodomains of these proteins, it prevents them from interacting with acetylated histones, thereby modulating the transcription of target genes involved in cell proliferation and apoptosis.
Q4: What are the recommended concentrations of this compound to use for in vitro experiments?
A4: For cancer cell lines, the IC50 of this compound is typically in the nanomolar range. For instance, the IC50 for BRD4 is approximately 22 nM[2][3]. For non-cancerous cell lines like primary human keratinocytes and fibroblasts, a concentration of 50 nM has been shown to be non-cytotoxic[1]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Quantitative Data Summary
| Cell Line | Cell Type | Assay | Concentration | Incubation Time | Result | Reference |
| Primary Human Skin Keratinocytes | Non-Cancerous | Viability (MTT), Proliferation (BrdU & EdU) | 50 nM | Not specified | Ineffective (non-cytotoxic) | [1] |
| Primary Human Fibroblasts | Non-Cancerous | Viability (MTT), Proliferation (BrdU & EdU) | 50 nM | Not specified | Ineffective (non-cytotoxic) | [1] |
| Primary Human Skin Keratinocytes | Non-Cancerous | Apoptosis (Annexin V) | 50 nM | Not specified | No significant apoptosis detected | [1] |
| Primary Human Fibroblasts | Non-Cancerous | Apoptosis (Annexin V) | 50 nM | Not specified | No significant apoptosis detected | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a representative method for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
This protocol provides a general workflow for detecting apoptosis by flow cytometry.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: Mechanism of action of this compound as a BET inhibitor.
Caption: General experimental workflow for assessing cytotoxicity.
References
Technical Support Center: Overcoming In Vitro Resistance to GSK1324726A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with GSK1324726A, a potent BET bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound compared to published data. What are the initial troubleshooting steps?
A1: Several factors can contribute to apparent reduced sensitivity. First, verify the identity and purity of your this compound compound. Confirm the cell line's identity and ensure it is free from contamination. Review your experimental protocol, paying close attention to seeding density, drug concentration, and incubation time. Cell viability assays should be performed at optimal cell confluence. Finally, ensure the drug solvent (e.g., DMSO) concentration is consistent across all treatments and does not exceed cytotoxic levels.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response assay and calculate the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant rightward shift in the dose-response curve and a substantial increase in the IC50 value are indicative of acquired resistance. It is also good practice to test another chemically distinct BET inhibitor to determine if the resistance is specific to this compound or extends to the entire class of drugs.[1][2]
Q3: What are the known molecular mechanisms of resistance to BET inhibitors like this compound?
A3: In vitro studies have identified several potential mechanisms of resistance to BET inhibitors. These include:
-
Upregulation of BET Proteins: Increased expression of BRD2, BRD3, or BRD4 can lead to resistance.[3]
-
Activation of Bypass Signaling Pathways: Upregulation of pro-survival pathways such as PI3K/Akt and MAPK/Erk can compensate for BET inhibition.
-
Wnt/β-catenin Signaling: Increased activity of the Wnt/β-catenin pathway has been implicated in resistance to BET inhibitors in leukemia models.[1][2]
-
Bromodomain-Independent BRD4 Function: In some resistant cells, BRD4 can support transcription and cell proliferation independently of its bromodomains, often through interactions with other proteins like MED1.[4]
-
Loss of VOPP1: In non-small cell lung cancer cells, the loss of the VOPP1 protein has been associated with acquired resistance to BET inhibitors.[3]
Q4: My cells have confirmed resistance to this compound. How can I investigate the underlying mechanism?
A4: A systematic approach is recommended. Start by performing Western blot analysis to assess the protein levels of BRD2, BRD3, and BRD4, as well as the phosphorylation status of key signaling proteins like Akt and Erk. To investigate the involvement of the Wnt pathway, you can use a reporter assay or measure the expression of its target genes. Co-immunoprecipitation experiments can be used to study the interaction between BRD4 and other proteins like MED1.
Q5: What strategies can I employ in vitro to overcome resistance to this compound?
A5: Combination therapy is a promising strategy. Based on the identified resistance mechanism, you can select a suitable combination agent. For instance:
-
If the PI3K/Akt pathway is activated, a PI3K or Akt inhibitor can be used in combination with this compound.
-
If the MAPK/Erk pathway is upregulated, a MEK or Erk inhibitor may restore sensitivity.[5]
-
For cells with elevated BCL-2 levels, a BCL-2 inhibitor could be effective.[3]
-
Another approach is the use of proteolysis-targeting chimeras (PROTACs) that induce the degradation of BET proteins, which may be effective even in cases of bromodomain-independent resistance.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Inaccurate drug dilutions | Prepare fresh serial dilutions for each experiment. Verify pipette calibration. |
| Suboptimal incubation time | Optimize the incubation time for your specific cell line and assay. |
| Contamination | Regularly test for mycoplasma and other contaminants. |
Problem 2: No significant cell death observed even at high concentrations of this compound.
| Possible Cause | Recommended Solution |
| Intrinsic resistance of the cell line | Check literature for the known sensitivity of your cell line to BET inhibitors. Consider using a different, more sensitive cell line as a positive control. |
| Inactive compound | Verify the activity of your this compound stock on a known sensitive cell line. |
| Acquired resistance | If the cell line was previously sensitive, it may have developed resistance. See FAQ Q2 and Q3. |
| Incorrect assay for cell death | Use an assay that specifically measures apoptosis or necrosis, such as Annexin V/PI staining, in addition to viability assays. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Condition | This compound IC50 (nM) | Reference |
| Neuroblastoma Panel | Sensitive | Median gIC50 = 75 nM | --INVALID-LINK-- |
| MLL-AF9 transduced murine HSPCs | I-BET Resistant | >1000 nM | --INVALID-LINK-- |
| SUM159 (TNBC) | Sensitive | ~50 nM | --INVALID-LINK-- |
| SUM159R (TNBC) | JQ1 Resistant | >1000 nM | --INVALID-LINK-- |
| NCI-H1975 (NSCLC) | Sensitive | ~20 nM | --INVALID-LINK-- |
| NCI-H1975-R (NSCLC) | ABBV-075 Resistant | >1000 nM | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of the drug.[6][7]
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor cell viability: Initially, a significant portion of the cells will die. Allow the surviving cells to repopulate the culture vessel.
-
Gradual dose escalation: Once the cells are growing steadily, increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase is a reasonable starting point.[7]
-
Repeat dose escalation: Continue this process of gradually increasing the drug concentration as the cells adapt and resume proliferation.
-
Cryopreserve at each stage: It is crucial to freeze down vials of cells at each successful concentration increase.
-
Confirm resistance: After several months of continuous culture and dose escalation, confirm the level of resistance by performing a dose-response assay and comparing the IC50 to the parental cell line.
Protocol 2: Western Blot for BRD4 and Phospho-Akt (Ser473)
This protocol outlines the steps for analyzing the expression of BRD4 and the activation of the Akt signaling pathway.
-
Cell Lysis:
-
Treat sensitive and resistant cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Keep samples on ice throughout the lysis procedure.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. For phospho-antibodies, BSA is generally recommended.[9]
-
Incubate the membrane with primary antibodies against BRD4 and phospho-Akt (Ser473) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total Akt and a loading control like GAPDH or β-actin.
-
Visualizations
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MAPK pathway regulates intrinsic resistance to BET inhibitors in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: GSK1324726A Pharmacokinetic Studies in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BET bromodomain inhibitor, GSK1324726A (I-BET726), focusing on pharmacokinetic (PK) challenges in animal models.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability
Symptoms:
-
Low plasma concentrations of this compound following oral administration.
-
High variability in plasma exposure (AUC, Cmax) between individual animals.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility | This compound is a small molecule that may have limited solubility in aqueous media, a common challenge for oral drug absorption.[1][2] Consider formulation strategies to enhance solubility. |
| Formulation Optimization: Develop a formulation to improve dissolution. Options include: a suspension in a vehicle containing a surfactant (e.g., Tween 80) and a viscosity-enhancing agent, or a solution using co-solvents like PEG300 and DMSO.[3] | |
| First-pass metabolism | The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. Significant species differences in metabolism, particularly N-glucuronidation, have been observed for similar compounds. |
| Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes from the relevant animal species to identify major metabolic pathways.[4] | |
| Consider Alternative Routes: For initial efficacy studies or to determine intrinsic clearance, consider intravenous (IV) administration to bypass first-pass metabolism.[3] | |
| P-glycoprotein (P-gp) efflux | This compound may be a substrate for efflux transporters like P-gp in the gastrointestinal tract, which actively pump the compound back into the gut lumen. |
| In Vitro Transporter Assays: Use Caco-2 cell permeability assays to determine if this compound is a P-gp substrate. | |
| Co-administration with Inhibitors: In preclinical models, co-administration with a P-gp inhibitor can help to confirm P-gp mediated efflux. |
Issue 2: Rapid Clearance and Short Half-life
Symptoms:
-
Rapid decline in plasma concentrations after reaching Cmax.
-
Short terminal half-life (t½).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High metabolic clearance | The compound may be rapidly metabolized by liver enzymes (e.g., cytochrome P450s).[4] |
| In Vitro Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes from different species to understand the rate of metabolism. | |
| Identify Metabolites: Use LC-MS/MS to identify major metabolites in plasma and urine to understand the metabolic pathways. | |
| Rapid renal excretion | The parent compound or its metabolites may be quickly eliminated by the kidneys. |
| Urine Analysis: Quantify the amount of unchanged this compound and its metabolites in urine to assess the extent of renal clearance. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically binding to the bromodomains of BRD2, BRD3, and BRD4.[5][6] This inhibition prevents the interaction of BET proteins with acetylated histones, leading to the downregulation of target genes involved in cell proliferation and inflammation, such as c-MYC.[7]
Q2: Which signaling pathways are modulated by this compound?
A2: this compound has been shown to suppress the NF-κB and STAT signaling pathways, which are critical for cell survival and inflammation in various cancers.[8]
Q3: What are the reported in vivo doses of this compound in mouse models?
A3: In mouse xenograft models of neuroblastoma, oral administration (p.o.) of 15 mg/kg this compound resulted in tumor growth inhibition.[3] In a mouse model of septic shock, an intravenous (i.v.) dose of 10 mg/kg showed potent anti-inflammatory effects.[3]
Q4: Are there known species differences in the metabolism of BET inhibitors?
A4: While specific data for this compound is limited, studies on structurally similar compounds have shown significant species differences in metabolism, particularly in the extent and type of N-glucuronidation. This can lead to different clearance rates and metabolite profiles between rodents, non-human primates, and humans.[4]
Q5: What is a suitable formulation for oral administration of this compound in mice?
A5: For preclinical oral dosing in mice, a common approach for compounds with low aqueous solubility is to use a suspension. A typical vehicle might consist of an aqueous solution with a suspending agent (e.g., carboxymethylcellulose), a surfactant (e.g., Tween 80) to aid wetting, and potentially a small percentage of an organic co-solvent (e.g., DMSO) to aid initial dispersion. The exact formulation should be optimized based on the physicochemical properties of this compound.
Quantitative Pharmacokinetic Data
Table 1: Example Pharmacokinetic Parameters of this compound Following Oral Administration
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | e.g., 15 | TBD | TBD | TBD | TBD |
| Rat | TBD | TBD | TBD | TBD | TBD |
| Dog | TBD | TBD | TBD | TBD | TBD |
| Monkey | TBD | TBD | TBD | TBD | TBD |
| TBD: To Be Determined experimentally. |
Experimental Protocols
Protocol 1: Oral Administration in Mice for Pharmacokinetic Study
Objective: To determine the plasma concentration-time profile of this compound after a single oral gavage dose in mice.
Materials:
-
This compound
-
Vehicle for oral suspension (e.g., 0.5% (w/v) carboxymethylcellulose, 0.1% (v/v) Tween 80 in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles (20-22 gauge, curved)
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study.
-
Fasting: Fast mice for 4 hours before dosing, with free access to water.
-
Formulation Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration. Ensure the suspension is continuously stirred during dosing to maintain uniformity.
-
Dosing: Administer a single oral dose of the this compound suspension via oral gavage. The dosing volume is typically 10 mL/kg.
-
Blood Sampling: Collect sparse blood samples (e.g., 50 µL) from a cohort of mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or saphenous vein puncture.
-
Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, mix gently, and keep on ice. Centrifuge at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
Protocol 2: Bioanalytical Method for this compound in Plasma using LC-MS/MS
Objective: To quantify the concentration of this compound in mouse plasma.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
C18 reverse-phase HPLC column
-
This compound analytical standard
-
Internal standard (IS) (a structurally similar molecule not present in the sample)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Ultrapure water
-
Mouse plasma samples
Procedure:
-
Standard Curve and Quality Control (QC) Preparation: Prepare calibration standards and QC samples by spiking known concentrations of this compound into blank mouse plasma.
-
Sample Preparation (Protein Precipitation): a. Thaw plasma samples, standards, and QCs on ice. b. To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the internal standard. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at high speed for 10 minutes. e. Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
LC-MS/MS Analysis: a. Chromatography: Inject the prepared samples onto the C18 column. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate this compound and the IS. b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for this compound and the IS using Multiple Reaction Monitoring (MRM).
-
Data Analysis: a. Integrate the peak areas for this compound and the IS. b. Calculate the peak area ratio of this compound to the IS. c. Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the standards using a weighted linear regression. d. Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.
Visualizations
Caption: BET inhibitor signaling pathway.
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. BIO ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAPATINIB IN HUMAN PLASMA BY LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 2. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Species-Specific Differences in the in Vitro Metabolism of Lasiocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneonatalsurg.com [jneonatalsurg.com]
Navigating In Vivo Studies with GSK1324726A: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing and managing potential in vivo toxicities associated with the BET bromodomain inhibitor, GSK1324726A (I-BET726). The following information, presented in a question-and-answer format, addresses specific issues that may be encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] By binding to the acetyl-lysine recognition pockets of these bromodomains, this compound displaces them from chromatin, leading to the modulation of gene expression. This primarily results in the downregulation of key oncogenes, such as MYC, and anti-apoptotic proteins, like BCL2, which are critical for tumor cell proliferation and survival.[1]
Q2: What are the most common in vivo toxicities associated with BET inhibitors as a class?
A2: The most frequently reported in vivo toxicities for pan-BET inhibitors are hematological and gastrointestinal. Thrombocytopenia (a decrease in platelet count) is a common dose-limiting toxicity. Gastrointestinal issues such as nausea, vomiting, and diarrhea are also frequently observed.
Q3: Is there specific in vivo toxicity data available for this compound?
A3: While detailed preclinical toxicology reports for this compound are not extensively published in the public domain, the discovery literature describes it as having "acceptable safety profiles" suitable for potential clinical development.[3] One study noted that the tetrahydroquinoline (THQ) chemical scaffold, to which this compound belongs, was associated with minimal toxicity in vivo. However, researchers should remain vigilant for the class-specific toxicities mentioned above.
Troubleshooting Guide
Issue 1: Thrombocytopenia (Low Platelet Count)
Q: We observed a significant drop in platelet counts in our animal models after treatment with this compound. What is the likely mechanism and how can we manage this?
A: Mechanism: BET inhibitor-induced thrombocytopenia is believed to result from the on-target inhibition of BRD4, which plays a crucial role in megakaryocyte differentiation and platelet production. This is mediated through the downregulation of key transcription factors, such as GATA1 and its downstream targets.
Troubleshooting and Mitigation Strategies:
-
Dose Optimization: The first step is to determine if the thrombocytopenia is dose-dependent. A dose-reduction study may help identify a therapeutic window with acceptable on-target efficacy and minimal hematological toxicity.
-
Intermittent Dosing: Instead of continuous daily dosing, an intermittent schedule (e.g., 3 days on, 4 days off) may allow for platelet recovery while maintaining anti-tumor activity.
-
Supportive Care (Experimental): Preclinical studies with other BET inhibitors have explored the following supportive care measures. Their applicability to this compound would require experimental validation.
| Supportive Care Agent | Proposed Mechanism | Experimental Protocol (Rodent Models) - For reference only |
| Recombinant Human Erythropoietin (rhEPO) | May stimulate megakaryopoiesis in addition to erythropoiesis. | Administer subcutaneously for 4 days prior to and concurrently with the BET inhibitor. |
| Folic Acid | May support hematopoiesis. | Administer subcutaneously for 4 days prior to and concurrently with the BET inhibitor. |
| Thrombopoietin Receptor Agonists (e.g., Romiplostim) | Directly stimulate platelet production. | Administer prior to and concurrently with the BET inhibitor. |
-
Monitoring: Implement regular monitoring of complete blood counts (CBCs), particularly platelet levels, throughout the study. This will help in the early detection and management of thrombocytopenia.
Issue 2: Gastrointestinal Toxicity
Q: Our animals are experiencing weight loss, diarrhea, and signs of nausea after this compound administration. How can we address this?
A: Mechanism: The precise mechanisms for BET inhibitor-induced gastrointestinal toxicity are not fully elucidated but are thought to be related to the on-target effects on the rapidly proliferating cells of the intestinal epithelium.
Troubleshooting and Mitigation Strategies:
-
Formulation and Vehicle Optimization: Ensure the formulation of this compound is optimal for in vivo administration. If using an oral gavage, ensure the vehicle is well-tolerated. For this compound, common formulations include solutions in DMSO/PEG300/Tween-80/saline or DMSO/corn oil.[2] Experiment with different vehicles if tolerability is an issue.
-
Dose and Schedule Modification: Similar to managing thrombocytopenia, reducing the dose or implementing an intermittent dosing schedule can alleviate gastrointestinal side effects.
-
Supportive Care:
-
Hydration: Ensure animals have easy access to hydration, especially if diarrhea is observed. Subcutaneous fluid administration may be necessary in severe cases.
-
Nutritional Support: Provide highly palatable and easily digestible food to encourage eating and mitigate weight loss.
-
Anti-diarrheal and Anti-emetic Agents: The use of supportive medications should be carefully considered and validated, as they may interfere with the primary experimental outcomes.
-
Experimental Protocols
Protocol 1: Monitoring Hematological Parameters
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample (e.g., via tail vein or saphenous vein) for a complete blood count (CBC) analysis.
-
On-Treatment Monitoring: Collect blood samples at regular intervals during the treatment period (e.g., weekly or more frequently if significant changes are expected).
-
Post-Treatment Recovery: If treatment is stopped, continue to monitor blood counts to assess the reversibility of any hematological effects.
-
Parameters to Analyze: Pay close attention to platelet count, red blood cell count, hemoglobin, hematocrit, and white blood cell count.
Protocol 2: Assessment of Gastrointestinal Toxicity
-
Daily Clinical Observations: Monitor animals daily for clinical signs of gastrointestinal distress, including changes in activity, posture, fur condition, and signs of dehydration.
-
Body Weight Measurement: Record the body weight of each animal daily or at least three times per week.
-
Food and Water Intake: If significant weight loss is observed, consider measuring daily food and water consumption.
-
Fecal Consistency Scoring: Use a standardized scoring system to assess fecal consistency and monitor for diarrhea.
-
Histopathological Analysis: At the end of the study, a histopathological examination of the gastrointestinal tract can provide valuable information on any cellular changes.
Visualizing the Pathway and Workflow
To aid in understanding the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for identifying and mitigating in vivo toxicity of this compound.
Caption: Simplified signaling pathway of this compound's on-target and toxicity mechanisms.
References
Validation & Comparative
A Head-to-Head Comparison of BET Inhibitors: GSK1324726A vs. JQ1
In the landscape of epigenetic research, Bromodomain and Extra-Terminal (BET) protein inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology. Among these, GSK1324726A (also known as I-BET726) and JQ1 are two of the most extensively studied small molecules. This guide provides a detailed, data-driven comparison of these two inhibitors, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: Competitive Inhibition of BET Bromodomains
Both this compound and JQ1 function by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains (BRD2, BRD3, and BRD4). By occupying these pockets, they displace BET proteins from chromatin, thereby inhibiting the transcription of target genes, including key oncogenes like MYC. This disruption of transcriptional regulation leads to cell cycle arrest, senescence, and apoptosis in various cancer models.
Caption: Mechanism of BET Inhibition.
Quantitative Comparison of In Vitro Activity
The following tables summarize the reported binding affinities and inhibitory concentrations of this compound and JQ1. It is important to note that direct comparisons are most accurate when data is generated within the same study under identical experimental conditions.
Table 1: Binding Affinity (Kd) and IC50 Values
| Inhibitor | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| This compound | BRD2 | 41 | [1] | ||
| BRD3 | 31 | [1] | |||
| BRD4 | 22 | [1] | |||
| JQ1 | BRD4 (BD1) | ITC | ~50 | [2] | |
| BRD4 (BD2) | ITC | ~90 | [2] | ||
| BRD4 (BD1) | AlphaScreen | 77 | [2] | ||
| BRD4 (BD2) | AlphaScreen | 33 | [2] |
Table 2: Cellular Potency in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Assay | Endpoint | Potency | Reference |
| This compound | A431 | Skin Squamous Cell Carcinoma | Viability | Inhibition | More potent than JQ1 | [3] |
| JQ1 | A431 | Skin Squamous Cell Carcinoma | Viability | Inhibition | Less potent than I-BET726 | [3] |
| This compound | Neuroblastoma cell lines | Neuroblastoma | Growth Inhibition | gIC50 | 75 nM (median) | |
| JQ1 | Multiple Myeloma (MM.1S) | Multiple Myeloma | Proliferation | IC50 | <100 nM |
Comparative Cellular Effects
While both inhibitors target the same family of proteins, studies suggest potential differences in their downstream effects and overall cellular response.
-
Potency: In a direct comparison in A431 skin squamous cell carcinoma cells, this compound (50 nM) was found to be significantly more potent at inhibiting cell viability and proliferation than JQ1 (500 nM)[3].
-
Downstream Signaling: Both inhibitors are known to downregulate the expression of the oncogene MYC and its downstream targets[3][4]. However, the broader impacts on the transcriptome can differ. For example, a study on proteolysis-targeting chimeras (PROTACs) derived from these inhibitors noted that JQ1 and a degrader based on it (MZ1) had different effects on the expression of genes like FAS, TYRO3, and FGFR1, suggesting that the specific chemical scaffold can influence the broader transcriptional response[5].
-
Apoptosis Induction: In skin SCC cells, this compound was shown to be a more potent inducer of apoptosis compared to JQ1[3].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common assays used to characterize BET inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is used to measure the binding of BET bromodomains to acetylated histone peptides and the ability of inhibitors to disrupt this interaction.
Caption: AlphaScreen Workflow for BET Inhibitors.
Methodology:
-
Reagent Preparation: Recombinant His-tagged BRD4 protein and a biotinylated, acetylated histone H4 peptide are prepared. Donor beads coated with streptavidin and acceptor beads coated with nickel chelate are used.
-
Assay Plate Setup: The assay is typically performed in a 384-well plate. The His-tagged BRD4, biotinylated histone peptide, and the test inhibitor (this compound or JQ1) at various concentrations are added to the wells.
-
Incubation: The plate is incubated to allow for binding to occur.
-
Bead Addition: A mixture of donor and acceptor beads is added to the wells.
-
Signal Detection: If the BRD4 protein and histone peptide are bound, the donor and acceptor beads are brought into close proximity. Upon excitation with a laser at 680 nm, the donor bead releases singlet oxygen, which travels to the acceptor bead, triggering a chemiluminescent signal that is read by a plate reader. The presence of a competitive inhibitor reduces this signal in a dose-dependent manner, from which an IC50 value can be calculated.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This assay measures the change in the thermal stability of a protein upon ligand binding.
Methodology:
-
Reaction Mixture: A solution containing the purified BET bromodomain protein, a fluorescent dye (e.g., SYPRO Orange), and the inhibitor is prepared in a PCR plate.
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.
-
Fluorescence Monitoring: As the protein unfolds due to the heat, its hydrophobic core becomes exposed, and the dye binds, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined by plotting fluorescence versus temperature. A shift in the Tm in the presence of the inhibitor indicates binding and stabilization of the protein.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy-based technique used to measure the dynamics of molecular mobility in living cells, providing a measure of target engagement by an inhibitor.
Caption: FRAP Experimental Workflow.
Methodology:
-
Cell Preparation: Cells are transfected with a plasmid encoding a fluorescently tagged BRD4 (e.g., GFP-BRD4).
-
Inhibitor Treatment: The cells are treated with either this compound, JQ1, or a vehicle control.
-
Imaging: The cells are imaged using a confocal microscope. A pre-bleach image of the nucleus is acquired.
-
Photobleaching: A high-intensity laser is used to photobleach a specific region of interest (ROI) within the nucleus.
-
Recovery Monitoring: A series of images are taken at low laser intensity to monitor the recovery of fluorescence in the bleached ROI as unbleached GFP-BRD4 molecules diffuse into it.
-
Data Analysis: The rate of fluorescence recovery is quantified. In the presence of an effective BET inhibitor, BRD4 is displaced from the less mobile chromatin and becomes more mobile in the nucleoplasm, resulting in a faster rate of fluorescence recovery.
Conclusion
Both this compound and JQ1 are potent and selective inhibitors of the BET family of bromodomains, representing valuable tools for cancer research and potential therapeutic agents. The available data suggests that this compound may exhibit greater potency in some cellular contexts compared to JQ1. However, the choice of inhibitor for a specific research application should be guided by a comprehensive evaluation of their activity in the specific biological system of interest. The experimental protocols outlined above provide a framework for conducting such comparative studies. Further head-to-head studies under identical conditions are warranted to fully elucidate the nuanced differences in the biological activities of these two important BET inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. I-BET726 suppresses human skin squamous cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of BET Inhibitors: GSK1324726A vs. OTX015
This guide provides a detailed comparison of the efficacy of two prominent bromodomain and extra-terminal (BET) inhibitors, GSK1324726A (also known as I-BET726 and molibresib) and OTX015 (also known as birabresib and MK-8628). Both compounds are potent pan-BET inhibitors targeting BRD2, BRD3, and BRD4, which are critical regulators of gene transcription, including the proto-oncogene c-MYC. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data to inform future research and development efforts.
Mechanism of Action: Targeting the c-MYC Pathway
This compound and OTX015 share a common mechanism of action. They are small molecule inhibitors that competitively bind to the acetyl-lysine recognition pockets of BET bromodomains. This binding displaces BET proteins from chromatin, thereby preventing the recruitment of transcriptional machinery necessary for the expression of key oncogenes, most notably c-MYC. The downregulation of c-MYC leads to cell cycle arrest, senescence, and apoptosis in various cancer models.
Preclinical Efficacy: In Vitro Studies
Both this compound and OTX015 have demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The following tables summarize their in vitro efficacy, primarily measured by the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (gIC50).
This compound (I-BET726) In Vitro Efficacy
| Cancer Type | Cell Line | IC50 / gIC50 (nM) | Reference |
| Neuroblastoma | Panel of 17 cell lines | median gIC50 = 75 | [1][2] |
| - | BRD2 | IC50 = 41 | [1][3][4] |
| - | BRD3 | IC50 = 31 | [1][3][4] |
| - | BRD4 | IC50 = 22 | [1][3][4] |
OTX015 (Birabresib) In Vitro Efficacy
| Cancer Type | Cell Line | IC50 / GI50 / EC50 (nM) | Reference |
| Hematologic Malignancies | Panel of cell lines | GI50 = 60 - 200 | [5] |
| B-cell Lymphoid Tumors | Panel of cell lines | median IC50 = 240 | [6] |
| Acute Myeloid Leukemia (AML) | OCI-AML3 | IC50 = 131 | [7] |
| - | MV4-11 | IC50 = 100 | [7] |
| - | MOLM-13 | IC50 = 100 | [7] |
| - | HEL | IC50 = 252 | [7] |
| - | KASUMI-1 | IC50 = 100 | [7] |
| - | NB4 | IC50 = 100 | [7] |
| Acute Lymphoblastic Leukemia (ALL) | JURKAT | IC50 = 100 | [7] |
| - | RS4;11 | IC50 = 100 | [7] |
| - | NALM-6 | IC50 = 100 | [7] |
| - | 697 | IC50 = 100 | [7] |
| Triple-Negative Breast Cancer | MDA-MB-231 | EC50 = 55.9 | [8] |
| - | HCC1937 | EC50 = 261.5 | [8] |
| - | MDA-MB-468 | EC50 = 303.8 | [8] |
| Binding to BET proteins | BRD2, BRD3, BRD4 | EC50 = 10 - 19 | [5] |
| - | BRD2, BRD3, BRD4 | IC50 = 92 - 112 | [5][7] |
Preclinical Efficacy: In Vivo Studies
In vivo studies using xenograft models have further established the anti-tumor activity of both compounds.
This compound (I-BET726) In Vivo Efficacy
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Neuroblastoma | SK-N-AS | 15 mg/kg, p.o., daily | 58% on day 14 | [1][3] |
| Neuroblastoma | CHP-212 | 5 mg/kg, p.o., daily | 50% | [1][3] |
| Neuroblastoma | CHP-212 | 15 mg/kg, p.o., daily | 82% | [1][3] |
OTX015 (Birabresib) In Vivo Efficacy
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| NUT Midline Carcinoma | Ty82 | 100 mg/kg, p.o., once daily | 79% | [5] |
| - | Ty82 | 10 mg/kg, p.o., twice daily | 61% | [5] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Not specified | T/C value of 41.3% on day 23 | [8] |
| Lymphoma (ABC-DLBCL) | SU-DHL-2 | 50 mg/kg/day, p.o. | Significant tumor reduction | [9][10] |
Clinical Efficacy
Both this compound (molibresib) and OTX015 (birabresib) have advanced to clinical trials, demonstrating anti-tumor activity in various malignancies.
This compound (Molibresib) Clinical Trial Efficacy
| Cancer Type | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Reference |
| Hematologic Malignancies | 111 | 13% (95% CI, 6.9–20.6) | 6 | 7 | [11][12] |
| - (Part 1: AML, NHL, MM) | 87 | 10% (95% CI, 4.8–18.7) | 3 (2 AML, 1 NHL) | 6 (4 AML, 2 NHL) | [11][12] |
| - (Part 2: MDS, CTCL) | 24 | 25% (95% CI, 7.3–52.4) | 3 (MDS) | 1 (MDS) | [11][12] |
| Solid Tumors (Total Cohort) | 196 | - | - | 4 (3 NC, 1 CRPC) | [13] |
| - NUT Carcinoma (Part 2) | 12 | 8% (95% CI: 0.2–38.5) | - | 1 | [13] |
| - Castration-Resistant Prostate Cancer (Part 2) | - | 4% (CI: 0.1–21.9) | - | 1 | [13] |
| - NUT Carcinoma and other solid tumors | - | - | - | 1 (NC), 1 (CRPC) | [14] |
OTX015 (Birabresib) Clinical Trial Efficacy
| Cancer Type | Number of Patients | Overall Response Rate (ORR) | Partial Response (PR) | Reference |
| Selected Advanced Solid Tumors (CRPC, NMC, NSCLC) | 46 | - | 3 (NMC) | [15][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. Below are representative protocols for in vitro and in vivo studies.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a general representation of how the anti-proliferative effects of this compound and OTX015 are assessed in cancer cell lines.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with a range of concentrations of either this compound or OTX015, typically from nanomolar to micromolar concentrations. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, usually 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondria metabolize the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7]
In Vivo Xenograft Mouse Model
This protocol outlines a general workflow for evaluating the in vivo efficacy of BET inhibitors in a xenograft mouse model.
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (length × width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The treatment group receives the BET inhibitor (e.g., this compound or OTX015) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle control.
-
Efficacy Assessment: Tumor volumes and body weights are measured regularly (e.g., twice a week) throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized, and tumors are excised, weighed, and may be used for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.[1][9]
Conclusion
Both this compound and OTX015 are potent pan-BET inhibitors with demonstrated preclinical and clinical efficacy against a range of hematological and solid tumors. Their primary mechanism of action involves the suppression of the c-MYC oncogene. While direct comparative studies are limited, the available data suggest that both compounds have significant anti-tumor activity. OTX015 has been investigated in a broader range of preclinical cancer models, while clinical data for this compound (molibresib) appears to be more extensively reported in the public domain for a larger number of patients. The choice between these inhibitors for future research or clinical development may depend on the specific cancer type, the desired pharmacokinetic profile, and the observed safety and tolerability in different patient populations. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibiting BET Bromodomain Proteins with OTX015: A Promising Therapeutic Approach for Cancer Treatment [synapse.patsnap.com]
- 6. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs. [vivo.weill.cornell.edu]
- 7. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Safety, pharmacokinetic, pharmacodynamic and clinical activity of molibresib for the treatment of nuclear protein in testis carcinoma and other cancers: Results of a Phase I/II open-label, dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validating GSK1324726A Target Engagement: A Comparative Guide to CETSA and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) and other widely used methods for validating the target engagement of GSK1324726A, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.
This compound, also known as I-BET726, is a small molecule inhibitor that targets the bromodomains of BRD2, BRD3, and BRD4, proteins that play a crucial role in the epigenetic regulation of gene expression.[1][2][3] Validating the direct interaction of this compound with these target proteins in a cellular context is essential for understanding its mechanism of action and for the development of effective therapeutics.
This guide will delve into the principles and experimental protocols of CETSA as a primary method for target engagement validation. Furthermore, it will compare CETSA with alternative approaches such as the BROMOscan® assay and chemoproteomic methods, providing a balanced view to aid in the selection of the most appropriate technique for your research needs.
Comparing Target Engagement Methodologies
A variety of techniques are available to confirm the interaction between a small molecule and its protein target. The choice of method often depends on factors such as the availability of specific reagents, the desired throughput, and the nature of the biological question being addressed. Below is a summary of quantitative data for this compound's engagement with its primary targets using the BROMOscan® assay, a competitive binding assay.
| Target | Method | Parameter | Value (nM) | Reference |
| BRD2 | BROMOscan® | IC50 | 41 | [1][2][3] |
| BRD3 | BROMOscan® | IC50 | 31 | [1][2][3] |
| BRD4 | BROMOscan® | IC50 | 22 | [1][2][3] |
The Cellular Thermal Shift Assay (CETSA): A Gold Standard for In-Cell Target Engagement
CETSA is a powerful biophysical assay that allows for the direct measurement of a compound's binding to its target protein within the complex environment of a cell or tissue lysate.[4] The fundamental principle of CETSA is that the binding of a ligand, such as this compound, to its target protein can alter the protein's thermal stability.[4] This change in stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains. A ligand-bound protein will typically be more resistant to heat-induced denaturation and aggregation, resulting in a measurable thermal shift.
Experimental Workflow for CETSA
The following diagram illustrates a typical workflow for a Western blot-based CETSA experiment to validate the target engagement of a BET inhibitor like this compound.
A typical workflow for a Western blot-based CETSA experiment.
Detailed Experimental Protocol for CETSA (Adapted for this compound)
This protocol is adapted from established CETSA procedures for BET inhibitors and is suitable for adherent cell lines.
-
Cell Culture and Treatment:
-
Plate a suitable adherent human cell line (e.g., a cancer cell line expressing BRD2, BRD3, and BRD4) in culture dishes and grow to 70-90% confluency.
-
Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for 1-2 hours in a cell culture incubator.
-
-
Cell Harvest and Lysis:
-
Wash the cells with ice-cold PBS.
-
Scrape the cells in PBS containing a protease and phosphatase inhibitor cocktail.
-
Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Heat Treatment:
-
Divide the cell lysate into aliquots in PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler.
-
Include an unheated control sample (kept on ice).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations of all samples.
-
Analyze the samples by SDS-PAGE followed by Western blotting using specific antibodies against BRD2, BRD3, and BRD4.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
Plot the percentage of soluble protein against the temperature to generate thermal shift curves. A shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.
-
Alternative Methods for Target Engagement Validation
While CETSA provides invaluable in-cell target engagement data, other methods offer complementary information and can be used for initial screening or orthogonal validation.
BROMOscan® Assay
BROMOscan® is a competitive binding assay that measures the ability of a test compound to displace a ligand that is immobilized on a solid support from the bromodomain of interest. The amount of bromodomain protein captured on the solid support is quantified, and a decrease in this amount in the presence of the test compound indicates binding. This method is highly suited for determining binding affinities (Kd) and for screening compounds against a large panel of bromodomains to assess selectivity.
Chemoproteomic Approaches
Chemoproteomics involves the use of chemical probes to identify the targets of a small molecule on a proteome-wide scale.[5][6] These methods can be activity-based, where the probe mimics the ligand and covalently binds to the active site of the target, or they can involve affinity-based probes that pull down the target protein and its binding partners.[7] Chemoproteomics is a powerful tool for unbiased target identification and for assessing the off-target profile of a compound.[8]
The following diagram illustrates the distinct signaling pathways of target engagement validation methodologies.
Principles of different target engagement validation methods.
Conclusion
Validating the target engagement of this compound is a crucial step in its development as a chemical probe and potential therapeutic. The Cellular Thermal Shift Assay (CETSA) stands out as a robust method for confirming direct binding to BRD2, BRD3, and BRD4 in a physiologically relevant cellular context. While CETSA provides strong evidence of target engagement, orthogonal methods such as BROMOscan® and chemoproteomics offer valuable complementary data on binding affinity, selectivity, and the broader target landscape. By employing a combination of these techniques, researchers can build a comprehensive understanding of this compound's mechanism of action and confidently advance its development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CETSA [cetsa.org]
- 5. Chemo-proteomics in antimalarial target identification and engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoproteomics, A Broad Avenue to Target Deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Chemoproteomic Method for Profiling Inhibitor-Bound Kinase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of GSK1324726A: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the bromodomain inhibitor GSK1324726A (also known as I-BET726), focusing on its selectivity profile across various bromodomain families. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative binding data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to offer a comprehensive resource for evaluating this potent epigenetic modulator.
High Affinity and Selectivity for the BET Family
This compound is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] These proteins are key epigenetic readers that play a crucial role in the regulation of gene transcription. This compound demonstrates high affinity for the BET family, with IC50 values in the nanomolar range.[1][2]
Comparative Binding Affinity
The inhibitory activity of this compound has been quantified against members of the BET family, showcasing its potent and specific interaction. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its activity across these key targets.
| Bromodomain Target | IC50 (nM) |
| BRD2 | 41[1][2] |
| BRD3 | 31[1][2] |
| BRD4 | 22[1][2] |
Beyond the BET family, this compound exhibits a high degree of selectivity. It has been reported to bind to CREBBP with over 1000-fold lower affinity compared to the BET family proteins.[2] This high selectivity is a critical attribute, minimizing the potential for off-target effects.
BET Bromodomain Signaling Pathway
BET proteins, particularly BRD4, are critical regulators of oncogenes such as c-MYC and key inflammatory pathways like NF-κB. BRD4 recognizes and binds to acetylated lysine residues on histones, typically at enhancer and promoter regions of genes. This binding event serves to recruit the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation and gene expression. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound displaces them from chromatin, thereby preventing the recruitment of the transcriptional machinery and leading to the downregulation of target genes like c-MYC and those regulated by NF-κB.
Caption: BET protein (BRD4) signaling pathway leading to c-MYC and NF-κB transcription.
Experimental Protocols
The determination of the binding affinity of this compound to bromodomains is primarily achieved through a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1] This robust and sensitive method is well-suited for high-throughput screening of bromodomain inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To determine the IC50 values of this compound for various bromodomains.
Principle: This assay measures the disruption of the interaction between a bromodomain protein and its acetylated ligand by a competing inhibitor. The bromodomain protein is typically tagged with a donor fluorophore (e.g., Europium chelate), and the acetylated peptide ligand is tagged with an acceptor fluorophore (e.g., Alexa 647). When in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Materials:
-
Recombinant bromodomain proteins (e.g., BRD2, BRD3, BRD4) with a donor fluorophore label.
-
Acetylated peptide ligand with an acceptor fluorophore label.
-
This compound (or other test inhibitors).
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol, 1 mM DTT, 1 mM CHAPS).[1]
-
384-well microplates.
-
A microplate reader capable of TR-FRET measurements.
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the assay buffer, the fluorescently labeled acetylated peptide ligand, and the test inhibitor at various concentrations.
-
Add the fluorescently labeled bromodomain protein to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.[1]
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 337 nm, emission at 615 nm and 665 nm).[1]
-
The data is then analyzed by calculating the ratio of the acceptor to donor emission signals.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Caption: A generalized workflow for determining inhibitor potency using a TR-FRET assay.
Conclusion
This compound is a highly potent and selective inhibitor of the BET family of bromodomains. Its strong affinity for BRD2, BRD3, and BRD4, coupled with its excellent selectivity over other bromodomain families, makes it a valuable tool for studying the biological functions of BET proteins and a promising candidate for therapeutic development in oncology and inflammatory diseases. The provided data and protocols offer a solid foundation for researchers to incorporate this compound into their studies.
References
Proteomic Landscape of BET Inhibition: A Comparative Guide to GSK1324726A-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proteomic effects following treatment with the BET (Bromodomain and Extra-Terminal motif) inhibitor, GSK1324726A (also known as I-BET726). While direct, comprehensive proteomic studies on this compound are not yet publicly available, this document extrapolates the expected proteomic alterations based on its well-established mechanism of action and compares these with experimental data from studies on other potent BET inhibitors, including the structurally related compound I-BET151, as well as JQ1 and AZD5153.
This compound is a selective inhibitor of the BET family of proteins: BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors, thereby playing a crucial role in the regulation of gene expression.[2] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, this compound disrupts their function, leading to the modulation of genes involved in critical cellular processes such as apoptosis and cell cycle progression.[3] A key downstream effect of BET inhibition is the suppression of the MYC family of oncoproteins.[3][4]
Comparative Proteomics Data
While specific quantitative proteomics data for this compound is not available in the public domain, a chemoproteomic analysis of cells treated with other BET inhibitors—JQ1, AZD5153, and I-BET151—provides valuable insights into the expected protein-level changes.[5] This study utilized an in vitro BRD4 N-terminal fragment association assay coupled with mass spectrometry to identify proteins whose association with BRD4 is altered by these inhibitors. The data highlights a significant impact on proteins involved in transcriptional and epigenetic control.
Below is a summary of key protein groups identified as having altered association with BRD4 upon treatment with BET inhibitors, which serves as a proxy for the anticipated effects of this compound.
| Protein Category | Representative Proteins with Altered BRD4 Association | Implication of Altered Association |
| Histones | Acetylated Histone H3, Acetylated Histone H4 | Disruption of BRD4 binding to chromatin, leading to altered gene expression.[5] |
| Mediator Complex | MED1, MED4, MED14, MED23, MED24 | Interference with the transcriptional co-activator function of the Mediator complex. |
| SWI/SNF Complex | SMARCA4 (BRG1), SMARCC1, SMARCD1 | Modulation of chromatin remodeling and accessibility. |
| RNA Polymerase II Complex | POLR2A, POLR2B, POLR2D | Impact on the recruitment and activity of the core transcriptional machinery. |
| Ubiquitin-Proteasome System | E3 ligases, E3L adaptors, Proteasome subunits | Potential co-opting of the ubiquitin-proteasome system, influencing protein stability.[5] |
Note: This table is a qualitative summary based on a chemoproteomic study of JQ1, AZD5153, and I-BET151, and represents the expected classes of proteins to be affected by this compound.[5]
Signaling Pathway Perturbation
This compound, as a BET inhibitor, primarily impacts signaling pathways by altering the transcriptional landscape. The diagram below illustrates the mechanism of action, leading to downstream effects on oncogenic pathways like c-MYC.
References
- 1. Discovery of RSV-Induced BRD4 Protein Interactions Using Native Immunoprecipitation and Parallel Accumulation—Serial Fragmentation (PASEF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plexium.com [plexium.com]
- 4. Quantitative Proteomics Unveils the Synergistic Effects of Combination Drugs on Cytoskeleton Composition and Autophagy-Mediated Cell Death in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Confirming I-BET726 Target Binding with the NanoBRET™ Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of the NanoBRET™ Target Engagement (TE) Assay to confirm the intracellular binding of the BET inhibitor I-BET726 to its target bromodomain proteins. We will explore the principles of the NanoBRET™ assay, present available binding data for I-BET726, and provide a detailed experimental protocol for its application.
Introduction to I-BET726 and the NanoBRET™ Assay
I-BET726 (GSK1324726A) is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters, including those of oncogenes like MYC.[3] Inhibition of BET proteins has shown therapeutic promise in various cancers and inflammatory diseases.
Confirming that a compound like I-BET726 engages its intended target within the complex environment of a living cell is a critical step in drug development.[4] The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose. It is a proximity-based assay that measures the binding of a test compound to a target protein in live cells.[4] The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor.[5]
Principle of the NanoBRET™ Target Engagement Assay
The NanoBRET™ TE Assay involves two key components:
-
A target protein fused to NanoLuc® Luciferase: The protein of interest (e.g., BRD4) is expressed in cells as a fusion with the small, bright NanoLuc® enzyme.
-
A fluorescent tracer: A cell-permeable fluorescent molecule that binds specifically and reversibly to the target protein.
When the tracer binds to the NanoLuc®-fused target protein, the donor and acceptor are brought into close proximity (<10 nm), resulting in energy transfer and the emission of light at the acceptor's wavelength.[6] When a test compound, such as I-BET726, is introduced, it competes with the tracer for binding to the target protein. This competition leads to a dose-dependent decrease in the BRET signal, which can be used to determine the compound's intracellular affinity and target engagement.[7]
I-BET726 Binding Affinity
While specific quantitative data for I-BET726 from a NanoBRET™ assay is not publicly available, its high affinity for BET bromodomains has been characterized using other methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This data provides a strong indication of its biochemical potency.
| Compound | Target | Biochemical IC50 (nM) (TR-FRET) |
| I-BET726 | BRD2 | 41[3] |
| I-BET726 | BRD3 | 31[3] |
| I-BET726 | BRD4 | 22[3] |
A NanoBRET™ assay would provide complementary data on the cellular potency of I-BET726, taking into account factors like cell permeability and the presence of endogenous ATP, which can influence inhibitor binding.
Experimental Protocol: NanoBRET™ Target Engagement Assay for BET Bromodomains
The following is a generalized protocol for performing a NanoBRET™ Target Engagement Assay with a BET bromodomain protein and a test inhibitor like I-BET726.[8]
Materials:
-
HEK293 cells
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent
-
Plasmid DNA for NanoLuc®-BET fusion protein (e.g., NanoLuc®-BRD4)
-
NanoBRET™ Tracer for BET bromodomains
-
Test compound (e.g., I-BET726)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring donor and acceptor wavelengths (e.g., 450nm and 610nm)
Procedure:
-
Cell Plating: Seed HEK293 cells in white assay plates at a density appropriate for transfection and subsequent assay.
-
Transfection: Transfect the cells with the NanoLuc®-BET fusion protein plasmid according to the manufacturer's instructions for the transfection reagent. Incubate for 24 hours.
-
Tracer and Compound Addition:
-
Prepare a 2X solution of the NanoBRET™ Tracer in Opti-MEM®.
-
Prepare serial dilutions of the test compound (I-BET726) in Opti-MEM®.
-
Add the 2X Tracer solution to all wells.
-
Add the test compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
Substrate Addition:
-
Prepare a 3X solution of NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM®.
-
Add the substrate solution to all wells.
-
-
Measurement: Read the plate on a luminometer, measuring both the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the mechanism of I-BET726 action, the following diagrams are provided.
Caption: NanoBRET™ Target Engagement Assay Workflow.
Caption: Mechanism of Action of I-BET726.
Conclusion
The NanoBRET™ Target Engagement Assay is a robust and quantitative method to confirm the intracellular binding of I-BET726 to its BET protein targets. By providing a direct measure of target engagement in a physiological context, this assay is invaluable for validating the mechanism of action and guiding the development of BET inhibitors. The combination of biochemical data, such as that from TR-FRET, with cellular target engagement data from NanoBRET™ provides a comprehensive understanding of a compound's activity, ultimately enabling more informed decisions in the drug discovery process.
References
- 1. The discovery of I-BET726 (this compound), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 5. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [dk.promega.com]
- 7. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 8. promega.com [promega.com]
Comparative Analysis of GSK1324726A and Alternative BET Inhibitors: A Cross-Validation with RNA-seq
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bromodomain and extra-terminal (BET) inhibitor GSK1324726A (I-BET726) with other prominent BET inhibitors, focusing on the cross-validation of their activity using RNA-sequencing (RNA-seq) data. The information presented is intended to assist researchers in making informed decisions for their drug development and discovery programs.
Introduction to BET Inhibitors
Bromodomain and extra-terminal (BET) proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene expression.[1] They recognize and bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[2] This mechanism is pivotal in the expression of key oncogenes and pro-inflammatory genes, making BET proteins attractive therapeutic targets in oncology and inflammatory diseases.[2][3][4]
BET inhibitors are small molecules that competitively bind to the bromodomains of BET proteins, displacing them from chromatin and subsequently leading to the downregulation of target gene transcription.[1] One of the most well-documented downstream effects of BET inhibition is the suppression of the MYC oncogene, a key driver of cell proliferation in many cancers.[2][3]
This guide focuses on this compound and compares its activity with other well-characterized BET inhibitors: JQ1, ABBV-075 (Mivebresib), CPI-0610 (Pelabresib), and OTX015 (Birabresib).
Mechanism of Action of BET Inhibitors
BET inhibitors exert their effects by disrupting the interaction between BET proteins and acetylated histones, which is a critical step in the transcriptional activation of target genes. This leads to a cascade of downstream effects, ultimately impacting cell proliferation, survival, and inflammatory responses.
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
Safety Operating Guide
Comprehensive Disposal Protocol for GSK1324726A (I-BET726)
For Immediate Reference by Laboratory and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of GSK1324726A, a selective BET bromodomain inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
I. Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for understanding the compound's characteristics for safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₃ClN₂O₃ | [1] |
| Molecular Weight | 434.91 g/mol | [2][3] |
| CAS Number | 1300031-52-0 | [1][3] |
| Purity | ≥98% | [1] |
| Appearance | Crystalline solid | [1] |
| IC₅₀ for BRD2 | 41 nM | [2][3] |
| IC₅₀ for BRD3 | 31 nM | [2][3] |
| IC₅₀ for BRD4 | 22 nM | [2][3] |
| Solubility in DMSO | 25 mg/mL | [1] |
| Solubility in DMF | 30 mg/mL | [1] |
| Storage (Powder) | -20°C for 2 years | [3] |
| Storage (in DMSO) | -80°C for 6 months | [3] |
II. Disposal Procedures
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure workplace safety. The following step-by-step instructions are based on general best practices for chemical waste disposal and information available for similar compounds.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure the following PPE is worn:
-
NIOSH-approved respirator
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
Lab coat
Step 2: Waste Collection
-
Solid Waste: Collect un-used this compound powder and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol or DMSO). The rinsate should be collected as hazardous liquid waste.
Step 3: Labeling and Storage of Waste
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "1300031-52-0," and the associated hazards (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation").
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
Step 4: Final Disposal
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the waste disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
Do not dispose of this compound down the drain or in regular trash.
III. Experimental Protocol: In Vitro BET Bromodomain Binding Assay
The following is a detailed methodology for an experiment frequently cited in the literature to determine the binding affinity of this compound to BET bromodomains.[2]
Objective: To quantify the inhibitory concentration (IC₅₀) of this compound on the binding of a fluorescent ligand to BRD2, BRD3, and BRD4.
Materials:
-
This compound (I-BET726)
-
Truncated BRD2, BRD3, and BRD4 proteins (containing both BD1 and BD2)
-
Fluorescent ligand (Alexa 647 derivative)
-
Europium chelate-labeled anti-6His antibody
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol, 1 mM DTT, 1 mM CHAPS
-
384-well plates
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the BET protein (BRD2, BRD3, or BRD4) to a final concentration of 10 nM.
-
Add the fluorescent ligand to a final concentration of 50 nM.
-
Add the serially diluted this compound to the wells.
-
Incubate the plate for 1 hour at room temperature to allow for equilibration.
-
Add the europium chelate-labeled anti-6His antibody to a final concentration of 1.5 nM.
-
Read the plate on a TR-FRET-capable plate reader with an excitation wavelength of 337 nm and emission wavelengths of 615 nm and 665 nm.
-
The data is then fitted to a four-parameter IC₅₀ model to determine the concentration of this compound that inhibits 50% of the fluorescent ligand binding.
IV. Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its in vitro testing.
Caption: Mechanism of action of this compound in inhibiting gene transcription.
Caption: Experimental workflow for the in vitro BET bromodomain binding assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
